GNF-6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N-[3-(7-amino-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl)-4-methylphenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N6O2/c1-12-6-7-16(28-19(32)13-4-3-5-15(8-13)22(23,24)25)9-17(12)31-11-14-10-27-20(26)29-18(14)30(2)21(31)33/h3-10H,11H2,1-2H3,(H,28,32)(H2,26,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVLMQTXUWMUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNF-6 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of GNF-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pioneering allosteric inhibitor targeting the Abelson (Abl) family of non-receptor tyrosine kinases. Unlike traditional ATP-competitive inhibitors, this compound engages a distinct regulatory site—the myristoyl pocket—to induce a non-functional kinase conformation. This unique mechanism allows it to inhibit wild-type Bcr-Abl, the constitutively active fusion protein driving Chronic Myelogenous Leukemia (CML), as well as the formidable T315I "gatekeeper" mutant, which is resistant to many ATP-site drugs.[1][2] This document provides a comprehensive overview of the this compound mechanism, summarizing key quantitative data, detailing essential experimental methodologies, and visualizing the complex molecular interactions and pathways involved.
Core Mechanism of Action: Allosteric Inhibition of Abl Kinase
The primary target of this compound is the Abl tyrosine kinase, particularly the oncogenic Bcr-Abl fusion protein. The defining feature of this compound's action is its allosteric nature.
1.1. Binding Site: The Myristoyl Pocket this compound does not bind to the active ATP-binding site. Instead, it occupies a hydrophobic pocket on the C-terminal lobe of the kinase domain.[3][4] This pocket is the natural binding site for the N-terminal myristoyl group of c-Abl, which acts as an endogenous negative regulatory mechanism.[3][5] By binding to this "myristoyl pocket," this compound effectively mimics and enforces a natural state of inhibition.[6] This binding has been confirmed through biophysical methods including NMR spectroscopy and X-ray crystallography.[2][3]
1.2. Conformational Lockage Upon binding, this compound induces and stabilizes an inactive "DFG-out" conformation of the kinase.[1] This disrupts a critical network of hydrophobic interactions known as the "hydrophobic spine," which is essential for catalytic activity.[1] This allosteric modulation prevents the kinase from achieving the active conformation required for ATP binding and substrate phosphorylation, effectively shutting down its function.[2]
Quantitative Analysis of Inhibitory Potency
The efficacy of this compound and its analogs has been quantified against various forms of Abl kinase. These compounds demonstrate potent inhibition of both wild-type and mutated Bcr-Abl, highlighting their therapeutic potential.
| Compound | Target Kinase | Assay Type | Value | Reference |
| This compound | Bcr-Abl (wild-type) | Biochemical | IC50: 0.09 µM | [1] |
| This compound | Bcr-Abl-T315I | Biochemical | IC50: 0.590 µM | [1] |
| This compound | c-Abl-T334I | Biochemical | IC50: 0.25 µM | [1] |
| GNF-2 | Bcr-Abl (wild-type) | Biochemical | IC50: 0.14 µM | [2] |
| GNF-2 | Bcr-Abl expressing Ba/F3 cells | Cell Proliferation | IC50: 0.24 µM | [7] |
| GNF-2 | Abl Kinase | Fluorescence Spectroscopy | Kd: 180 nM | [4] |
| GNF-5 (+ 2 µM Nilotinib) | Bcr-Abl-T315I expressing cells | Cell Proliferation | CI: 0.6 (Synergy) | [2] |
IC50: Half maximal inhibitory concentration. Kd: Dissociation constant. CI: Combination Index.
Impact on Cellular Signaling Pathways
By inhibiting Bcr-Abl, this compound effectively suppresses the downstream signaling cascades that drive CML cell proliferation and survival.
Key Downstream Effects:
-
Inhibition of Substrate Phosphorylation: this compound treatment leads to a dose-dependent decrease in the tyrosine phosphorylation of direct Bcr-Abl substrates, such as CrkL (Crk-like protein) and STAT5.[3][4]
-
Suppression of Pro-Survival Signaling: this compound has been shown to inhibit an autocrine IGF-1 survival pathway that is activated by Bcr-Abl through the SRC family kinase HCK.[4]
-
Induction of Unfolded Protein Response (UPR): Allosteric inhibition of c-Abl can lead to its re-localization to the endoplasmic reticulum, inducing the UPR and promoting apoptosis in cancer cells.[8]
Experimental Protocols & Workflows
The mechanism of this compound was elucidated through a series of biochemical and cell-based assays. Detailed protocols for key experiments are outlined below.
4.1. In Vitro Kinase Assay (ELISA-based) This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified Abl kinase.
-
Protocol:
-
Coat a 96-well ELISA plate with a poly(Glu, Tyr) peptide substrate and block non-specific binding sites.
-
Prepare a reaction mixture containing purified Abl kinase (e.g., Bcr-Abl-T315I), ATP, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Add the reaction mixture to the coated wells and incubate at 30°C to allow for substrate phosphorylation.
-
Wash the plate to remove the reaction mixture.
-
Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody (e.g., PY20) and incubate.
-
Wash the plate to remove the unbound antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with acid.
-
Measure the absorbance at 450 nm using a plate reader. The signal is proportional to kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the log of this compound concentration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Myristoylated c-Abl Tyrosine Kinase Localizes to the Endoplasmic Reticulum upon Binding to an Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validate User [ashpublications.org]
- 5. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 6. Allosteric regulation of autoinhibition and activation of c-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Signaling Pathways Targeted by GNF-7, a Pan-BRAF and FLT3 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the term "GNF-6 signaling pathway" does not correspond to a recognized biological cascade, it is likely a reference to the signaling pathways modulated by a series of small molecule inhibitors developed by the Genomics Institute of the Novartis Research Foundation (GNF). This guide focuses on the compound GNF-7 , a potent, multi-targeted kinase inhibitor that has demonstrated significant activity against clinically relevant targets in oncology. GNF-7 acts as a pan-inhibitor of BRAF kinase mutants and also potently targets FMS-like tyrosine kinase 3 (FLT3), particularly in the context of mutations that confer drug resistance.
This technical guide provides a comprehensive overview of the core signaling pathways inhibited by GNF-7, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual diagrams to elucidate the complex molecular interactions.
Core Signaling Pathways Targeted by GNF-7
GNF-7 primarily exerts its anti-tumor effects by inhibiting two key receptor tyrosine kinases: BRAF and FLT3. These kinases are critical nodes in signaling pathways that drive cell proliferation, survival, and differentiation. Mutations that lead to their constitutive activation are well-established drivers of various cancers.
The BRAF-MEK-ERK (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that relays extracellular signals to the nucleus to control fundamental cellular processes. BRAF is a serine/threonine-protein kinase that serves as a critical intermediary in this pathway.
Mechanism of Action: In normal physiology, the binding of growth factors to receptor tyrosine kinases (RTKs) at the cell surface leads to the activation of the small GTPase RAS. Activated RAS recruits RAF kinases (ARAF, BRAF, CRAF) to the cell membrane, where they are activated. BRAF then phosphorylates and activates MEK1 and MEK2 (dual-specificity kinases), which in turn phosphorylate and activate ERK1 and ERK2. Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates numerous transcription factors, leading to the expression of genes involved in cell cycle progression, proliferation, and survival.[1]
Mutations in the BRAF gene, most commonly the V600E substitution, result in a constitutively active BRAF protein that signals independently of upstream RAS activation. This leads to chronic activation of the MAPK pathway, driving uncontrolled cell growth. GNF-7 has been identified as a pan-class BRAF inhibitor, capable of suppressing the activity of all three classes of BRAF mutants.[2]
The FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase expressed on hematopoietic stem and progenitor cells. It plays a crucial role in the normal development of the hematopoietic system.
Mechanism of Action: Binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation creates docking sites for various signaling adaptors and enzymes, leading to the activation of multiple downstream pathways, including:
-
The PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
The MAPK/ERK Pathway: Drives cell proliferation.
-
The STAT5 Pathway: Contributes to cell survival and proliferation.[3]
Mutations in the FLT3 gene are among the most common in Acute Myeloid Leukemia (AML). The most frequent mutation is an internal tandem duplication (FLT3-ITD) in the juxtamembrane domain, which causes ligand-independent constitutive activation of the receptor.[3] This leads to aberrant activation of downstream signaling, promoting leukemic cell proliferation and survival. GNF-7 has shown potent inhibitory activity against FLT3-ITD, including mutations that confer resistance to other FLT3 inhibitors like quizartinib (B1680412) and gilteritinib.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. The first small molecules capable of strongly suppressing proliferation of cancer cells harboring BRAF class I/II/III mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF-7: A Technical Guide to a Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GNF-7, a potent multi-kinase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Chemical Structure and Properties
GNF-7 is a small molecule inhibitor with a complex chemical structure. Its systematic name is N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide[1][2].
Chemical Structure:
Caption: Chemical structure of GNF-7.
Table 1: Chemical and Physical Properties of GNF-7
| Property | Value | Reference |
| IUPAC Name | N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide | [1][2] |
| Molecular Formula | C28H24F3N7O2 | [1][2] |
| Molecular Weight | 547.53 g/mol | [1] |
| CAS Number | 839706-07-9 | [1][2][3] |
| SMILES | CC1=NC=C(NC2=NC=C(CN(C3=C(C)C=CC(NC(C4=CC(C(F)(F)F)=CC=C4)=O)=C3)C(N5C)=O)C5=N2)C=C1 | [2] |
| InChI | InChI=1S/C28H24F3N7O2/c1-16-7-9-21(34-25(39)18-5-4-6-20(11-18)28(29,30,31)12-23(16)38-15-19-13-33-26(36-24(19)37(3)27(38)40)35-22-10-8-17(2)32-14-22/h4-14H,15H2,1-3H3,(H,34,39)(H,33,35,36) | [2] |
| Solubility | Soluble to 50 mM in DMSO | [1] |
Mechanism of Action and Biological Activity
GNF-7 functions as a potent, orally bioavailable multi-kinase inhibitor[1]. It was initially developed as a type-II kinase inhibitor targeting the Bcr-Abl fusion protein, including the drug-resistant T315I "gatekeeper" mutant, which is a significant challenge in the treatment of chronic myeloid leukemia (CML)[2][3][4].
Beyond Bcr-Abl, GNF-7 has been shown to potently inhibit a range of other kinases, contributing to its broad anti-cancer activity. These include Activated CDC42 kinase 1 (ACK1) and Germinal Center Kinase (GCK), which are involved in Ras signaling pathways[1][3]. This multi-targeted approach allows GNF-7 to be effective against various hematologic malignancies and solid tumors.
Recent studies have also identified GNF-7 as a promising agent for Ewing sarcoma, particularly in cells that have developed resistance to topoisomerase I inhibitors[5][6]. In this context, GNF-7 has been shown to downregulate genes induced by the EWS-FLI1 fusion protein, a key driver of this cancer[5][6].
Table 2: In Vitro Inhibitory Activity of GNF-7 (IC50 Values)
| Target Kinase/Cell Line | IC50 (nM) | Reference |
| Bcr-Abl (Wild-Type) | 133 | [1][3] |
| Bcr-Abl (T315I mutant) | 61 | [1][3] |
| Bcr-Abl (M351T mutant) | <5 | [4] |
| Bcr-Abl (E255V mutant) | 122 | [2] |
| Bcr-Abl (G250E mutant) | 136 | [2] |
| c-Abl | 133 | [4] |
| ACK1 | 25 | [2][3] |
| GCK | 8 | [2][3] |
| Ba/F3 cells (Wild-type Bcr-Abl) | <5 | [2] |
| Ba/F3 cells (Mutant Bcr-Abl) | <11 | [4][7] |
| Colo205 (Human colon cancer) | 5 | [4][7] |
| SW620 (Human colon cancer) | 1 | [4][7] |
Signaling Pathways
GNF-7 exerts its therapeutic effects by modulating multiple signaling pathways critical for cancer cell proliferation and survival.
Bcr-Abl Signaling Pathway Inhibition:
Caption: GNF-7 inhibits the Bcr-Abl signaling pathway.
Ras Signaling Pathway Inhibition:
Caption: GNF-7 inhibits the Ras signaling pathway.
Experimental Protocols
The following are generalized methodologies based on published studies involving GNF-7. For specific experimental details, it is crucial to consult the primary literature.
In Vitro Kinase Inhibition Assay (General Protocol):
-
Enzyme Preparation: Recombinant kinases (e.g., Bcr-Abl, ACK1, GCK) are expressed and purified.
-
Compound Preparation: GNF-7 is dissolved in a suitable solvent, typically DMSO, to create a stock solution. Serial dilutions are then prepared to achieve the desired concentration range.
-
Kinase Reaction: The kinase, a substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.
-
Inhibition Assessment: GNF-7 at various concentrations is added to the kinase reaction mixture.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection of phosphorylated substrates (e.g., ELISA, Western blot).
-
Data Analysis: The percentage of kinase inhibition is calculated for each GNF-7 concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay):
-
Cell Culture: Cancer cell lines (e.g., Ba/F3, Colo205, SW620) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of GNF-7 (or a vehicle control, e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
In Vivo Xenograft Mouse Model:
-
Cell Implantation: Human cancer cells (e.g., Ba/F3 cells expressing T315I-Bcr-Abl) are injected subcutaneously or intravenously into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: GNF-7 is administered to the mice, typically via oral gavage (p.o.), at a specified dose and schedule (e.g., 10-20 mg/kg daily)[2]. A control group receives a vehicle solution.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers. In bioluminescent models, tumor burden can be monitored by imaging.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size or when other humane endpoints are met.
-
Data Analysis: Tumor growth curves are plotted for the treatment and control groups to assess the efficacy of GNF-7 in inhibiting tumor growth. Overall survival may also be monitored.
Experimental Workflow for In Vivo Xenograft Study:
Caption: A typical workflow for an in vivo xenograft study with GNF-7.
Conclusion
GNF-7 is a versatile multi-kinase inhibitor with demonstrated efficacy against a range of cancers in preclinical models. Its ability to target key oncogenic drivers, including drug-resistant mutants, makes it a valuable tool for cancer research and a potential candidate for further clinical development. This guide provides a foundational understanding of its chemical properties, mechanism of action, and the experimental approaches used to characterize its activity. Researchers are encouraged to consult the cited literature for more detailed information.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma [mdpi.com]
- 7. selleck.co.jp [selleck.co.jp]
A Technical Guide to the Target Identification and Validation of GNF Allosteric Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides an in-depth overview of the target identification and validation process for the GNF series of allosteric inhibitors. While the query specified GNF-6, the available scientific literature extensively covers the closely related and pioneering compounds, GNF-2 and GNF-5. These compounds are highly selective allosteric inhibitors of Abelson (ABL) family kinases. This document will, therefore, focus on the established methodologies and data related to GNF-2 and GNF-5 as a representative guide to the core principles of identifying and validating the targets of this important class of kinase inhibitors.
The primary oncogenic driver in most cases of chronic myeloid leukemia (CML) is the BCR-ABL fusion protein, a constitutively active tyrosine kinase. While ATP-competitive inhibitors have revolutionized CML treatment, challenges such as off-target effects and resistance mutations persist. Allosteric inhibitors, which bind to a site distinct from the active site, offer a different mechanism of action that can overcome these challenges. The GNF compounds represent a key breakthrough in this area.
Section 1: Target Identification of GNF Inhibitors
The primary molecular target of GNF-2 and GNF-5 was identified as the ABL family of protein kinases, specifically ABL1 and ABL2.[1] Unlike traditional tyrosine kinase inhibitors (TKIs) that compete with ATP for binding in the kinase domain's active site, the GNF compounds were found to bind to a novel allosteric site: the myristoyl-binding pocket located in the C-terminal lobe of the ABL kinase domain.[1][2][3]
This binding mode is crucial for their mechanism. In its natural state, the ABL kinase is regulated by an intramolecular interaction where a myristoylated N-terminal cap binds to this pocket, locking the kinase in a "closed," inactive conformation.[3] The BCR-ABL fusion protein lacks this N-terminal cap, leading to its constitutive activity.[3] GNF inhibitors effectively mimic this natural regulatory mechanism by binding to the myristoyl pocket, stabilizing an inactive conformation of the kinase.
Key evidence for the identification of the myristoyl-binding pocket as the target includes:
-
Differential Activity: GNF-2 was observed to inhibit non-myristoylated ABL1 more effectively than its myristoylated counterpart.[2]
-
Mutational Analysis: Introducing mutations into the myristate-binding pocket severely impaired the ability of the inhibitor to bind and exert its effect.[2]
-
Biophysical Assays: Fluorescence spectroscopy demonstrated that GNF-2's fluorescence is enhanced when it binds to the ABL myristoyl pocket. This assay was further used to show that a myristoylated peptide could displace GNF-2, confirming a direct interaction at this site.[4]
Section 2: Target Validation and Quantitative Analysis
Following the initial identification of ABL kinase as the target, extensive validation was performed to confirm this interaction in a cellular context and to quantify the inhibitors' effects.
Experimental Workflow for Target Identification and Validation
The logical flow for identifying and validating the target of a novel compound like a GNF inhibitor involves a series of integrated steps, from initial screening to in-cell confirmation.
Data Presentation
The efficacy of GNF inhibitors was quantified using various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
Table 1: IC50 Values of GNF Inhibitors in BCR-ABL Expressing Cells
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
|---|---|---|---|---|
| GNF-2 | Ba/F3 (BCR-ABL1) | Proliferation | 0.24 µM | [2] |
| GNF-5 | K562 | Proliferation | ~1 µM | [5] |
| GNF-5 | KU812 | Proliferation | ~1 µM | [5] |
| GNF-5 | KCL22 | Proliferation | ~1 µM |[5] |
A major advantage of allosteric inhibitors is their high selectivity, which can lead to fewer off-target effects compared to ATP-competitive drugs.
Table 2: Selectivity Profile of Allosteric vs. ATP-Competitive Inhibitors
| Inhibitor Class | Representative Compounds | Primary Target(s) | Selectivity Profile | Reference |
|---|---|---|---|---|
| Allosteric | GNF-2, GNF-5 | ABL1, ABL2 | Highly selective for ABL kinases due to the unique myristoyl-binding pocket. | [1][3] |
| ATP-Competitive | Imatinib, Nilotinib | ABL, KIT, PDGFR, etc. | Broader specificity, inhibiting multiple kinases that have similar ATP-binding sites. |[2][3] |
Section 3: Mechanism of Action and Signaling Pathway
GNF inhibitors function by binding to the myristoyl pocket of the ABL kinase domain, which induces and stabilizes a catalytically inactive conformation. This allosteric inhibition prevents the kinase from phosphorylating its downstream substrates. In the context of CML, this abrogates the pro-survival signaling cascade driven by the constitutively active BCR-ABL oncoprotein. Research has shown that GNF-2 can inhibit the BCR-ABL-mediated activation of HCK, which in turn disrupts an autocrine IGF-1 signaling pathway essential for the survival of CML blast crisis cells.[4] This ultimately leads to the inhibition of downstream effectors like STAT5b.[4]
Section 4: Detailed Experimental Protocols
Protocol 4.1: Target Identification using Affinity Chromatography-Mass Spectrometry
This protocol provides a general workflow for identifying the protein target of a small molecule using an affinity-based approach followed by mass spectrometry.
-
Immobilization of the Ligand:
-
Synthesize an analog of the GNF compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated Sepharose beads).
-
Incubate the GNF analog with the activated beads according to the manufacturer's protocol to create the affinity matrix.
-
Wash the beads extensively with coupling buffer and then a quenching buffer to block any remaining active sites.
-
-
Cell Lysate Preparation:
-
Culture relevant cells (e.g., K562 CML cells) to a high density.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40, protease, and phosphatase inhibitors) to release proteins while maintaining their native conformation.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to remove insoluble debris.
-
-
Affinity Pull-Down:
-
Equilibrate the GNF-coupled affinity beads with lysis buffer.[6]
-
Incubate the clarified cell lysate with the affinity beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with unconjugated beads. To demonstrate specificity, a competition experiment can be performed by adding an excess of the free GNF compound to the lysate before incubation with the beads.
-
Collect the beads by centrifugation and wash them 3-5 times with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.[7]
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads. This can be done using a competitive elution with a high concentration of the free GNF compound, or by using a denaturing elution buffer (e.g., SDS-PAGE loading buffer).
-
Separate the eluted proteins by SDS-PAGE. Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise the protein bands that are specific to the GNF-affinity pull-down compared to the control lanes.
-
Perform in-gel digestion of the proteins with trypsin.
-
Extract the resulting peptides from the gel slices.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Search the resulting MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest to identify the proteins.
-
The protein identified with high confidence and specificity in the GNF pull-down is the primary target candidate (e.g., ABL1).
-
Protocol 4.2: Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its target inside intact cells.[9][10] Binding of the ligand (GNF) stabilizes the target protein (ABL) against heat-induced denaturation.
-
Cell Treatment:
-
Culture cells (e.g., K562) and treat them with the GNF compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures for a fixed time (e.g., 3 minutes). The temperature range should span the melting temperature of the target protein (e.g., 45°C to 65°C).[11]
-
Immediately cool the samples on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[10]
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (ABL) remaining in the soluble fraction using a detection method like Western Blotting or ELISA.[10]
-
Plot the amount of soluble ABL protein as a function of temperature for each GNF concentration.
-
A shift in the melting curve to higher temperatures in the presence of the GNF compound indicates target engagement. The magnitude of the shift is typically dose-dependent.
-
The target identification and validation of the GNF-2/GNF-5 class of inhibitors represent a landmark in rational drug design, showcasing the power of allosteric modulation. Through a combination of biochemical, biophysical, and cell-based assays, ABL kinase was unequivocally identified and validated as the direct target. The methodologies described herein, from affinity-based proteomics to in-cell target engagement assays like CETSA, provide a robust framework for researchers in drug discovery. The high selectivity and novel mechanism of action of these compounds have paved the way for new therapeutic strategies in oncology, particularly for overcoming resistance to traditional kinase inhibitors.
References
- 1. Role of ABL Family Kinases in Cancer: from Leukemia to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. qb3.berkeley.edu [qb3.berkeley.edu]
- 8. Mass Spectrometry-Based Proteomics for Next-Generation Precision Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Revolution in Bcr-Abl Inhibition: A Technical Guide to GNF-2 and GNF-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of GNF-2 and its analog GNF-5, pioneering allosteric inhibitors of the Bcr-Abl oncoprotein. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, kinase signaling, and medicinal chemistry.
Discovery and Rationale
The development of ATP-competitive inhibitors of the Bcr-Abl kinase, such as imatinib, revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, the emergence of resistance, particularly through mutations in the ATP-binding site like the T315I "gatekeeper" mutation, necessitated the exploration of alternative inhibitory mechanisms.
GNF-2 was identified through an unbiased differential cytotoxicity screen of a combinatorial kinase-directed heterocycle library.[1] This compound exhibited potent and selective antiproliferative activity against Bcr-Abl-transformed cells but, crucially, did not compete with ATP, suggesting a novel, allosteric mechanism of action.[1] This discovery opened a new avenue for Bcr-Abl inhibition by targeting a site distinct from the highly conserved ATP pocket.
Mechanism of Action: Allosteric Inhibition of Bcr-Abl
GNF-2 and its optimized analog, GNF-5, function as allosteric inhibitors by binding to the myristate binding pocket of the Abl kinase domain.[2][3] This binding event induces a conformational change that stabilizes the inactive state of the kinase, effectively locking it in an autoinhibited conformation.[4] This mechanism is distinct from ATP-competitive inhibitors and offers a strategy to overcome resistance mutations located in the ATP-binding site.
The binding of GNF-2 to the myristoyl pocket has been confirmed through solution NMR and X-ray crystallography.[3] Mutagenesis studies have further identified residues within and outside the myristate cleft that are critical for the efficacy of GNF-2, providing a detailed understanding of its binding mode.[3]
Signaling Pathway of Bcr-Abl and Allosteric Inhibition by GNF-2/GNF-5
Caption: Bcr-Abl signaling pathway and the mechanism of allosteric inhibition by GNF-2/GNF-5.
Synthesis of GNF-2 and GNF-5
The chemical name for GNF-2 is 3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide. GNF-5 is the N-hydroxyethyl carboxamide analog of GNF-2. The synthesis of these compounds and their analogs has been described in the medicinal chemistry literature, focusing on structure-activity relationship (SAR) studies to improve potency and pharmacokinetic properties.
A general synthetic approach involves the coupling of a substituted pyrimidine (B1678525) core with an appropriate aniline (B41778) and a benzamide (B126) moiety. The synthesis of GNF-2 and its analogs typically starts from a di-chlorinated pyrimidine, which undergoes sequential nucleophilic aromatic substitution reactions.
A detailed, step-by-step synthetic protocol is proprietary and not fully disclosed in the public domain. Researchers should refer to specialized medicinal chemistry literature for detailed synthetic routes of similar compounds.
Quantitative Data
The biological activity of GNF-2 and GNF-5 has been characterized by determining their half-maximal inhibitory concentrations (IC50) in various assays.
Table 1: In Vitro Kinase and Cellular Proliferation Inhibition by GNF-2 and GNF-5
| Compound | Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| GNF-2 | Ba/F3.p210 | Cell Proliferation | 138 | [5] |
| GNF-2 | K562 | Cell Proliferation | 273 | [6] |
| GNF-2 | SUP-B15 | Cell Proliferation | 268 | [6] |
| GNF-2 | Ba/F3.p210 E255V | Cell Proliferation | 268 | [6] |
| GNF-2 | Ba/F3.p185 Y253H | Cell Proliferation | 194 | [6] |
| GNF-2 | Bcr-Abl | Cellular Tyrosine Phosphorylation | 267 | [6] |
| GNF-5 | Wild-type Abl | Kinase Assay | 220 | [2] |
| GNF-5 | Ba/F3 wt-Bcr-Abl | Cell Proliferation | 430 | |
| GNF-5 | Ba/F3 E255K | Cell Proliferation | 580 |
Table 2: Combination Activity of GNF-5 with ATP-Competitive Inhibitors against T315I Bcr-Abl
| Combination | Cell Line | Assay Type | Effect | IC50 of ATP-site inhibitor (µM) with 2 µM GNF-5 | Reference |
| GNF-5 + Nilotinib | Ba/F3 T315I | Cell Proliferation | Additive/Synergistic | 0.8 ± 0.05 | [3] |
| GNF-5 + Imatinib | Ba/F3 T315I | Cell Proliferation | Additive/Synergistic | Not specified | [3] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the antiproliferative activity of GNF-2 and GNF-5.
-
Cell Plating: Seed Bcr-Abl-expressing cells (e.g., K562, Ba/F3) in 96-well plates at a density of 0.3-0.6 x 10^6 cells/mL.
-
Compound Treatment: Add serial dilutions of the test compound (GNF-2 or GNF-5) to the wells. Include a DMSO-treated control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO-treated control and determine the IC50 value using appropriate software.[7]
In Vitro Bcr-Abl Kinase Assay
This protocol provides a general method for measuring the direct inhibitory effect of GNF-2 and GNF-5 on Bcr-Abl kinase activity.
-
Reaction Setup: In a 96-well plate, combine recombinant Bcr-Abl enzyme, a specific peptide substrate (e.g., Abltide), and the test compound at various concentrations in a kinase buffer.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a coupled-enzyme assay measuring ADP production or by using a phosphospecific antibody in an ELISA format.
-
Data Analysis: Determine the kinase activity relative to a no-inhibitor control and calculate the IC50 value.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical experimental workflow for the evaluation of allosteric Bcr-Abl inhibitors.
Conclusion
The discovery of GNF-2 and GNF-5 represents a landmark in the development of kinase inhibitors, demonstrating the feasibility and potential of allosteric inhibition to overcome drug resistance. By targeting the myristate binding pocket of Bcr-Abl, these compounds provide a distinct mechanism of action that is complementary to existing ATP-competitive inhibitors. The synergistic or additive effects observed when combining allosteric and ATP-site inhibitors, particularly against the recalcitrant T315I mutant, highlight a promising therapeutic strategy for CML patients who have developed resistance to conventional therapies. Further research and development of allosteric inhibitors based on the GNF-2 and GNF-5 scaffold hold significant promise for the future of targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNF 5 | Abl Kinase | Tocris Bioscience [tocris.com]
- 3. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gnf-2 | C18H13F3N4O2 | CID 5311510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
GNF-6: A Technical Guide to its Biological Activity and Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-6 is a potent and selective type-II kinase inhibitor targeting the Bcr-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML). A significant characteristic of this compound is its ability to inhibit the T315I "gatekeeper" mutation of Bcr-Abl, which confers resistance to first and second-generation ATP-competitive inhibitors such as imatinib.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, detailing the experimental protocols for its screening and characterization, and presenting key quantitative data.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor that uniquely binds to the inactive "DFG-out" conformation of the Abl kinase domain.[1][2] This binding disrupts the assembly of the hydrophobic spine, a critical network of hydrophobic interactions necessary for kinase activity, thereby locking the enzyme in an inactive state.[1][2] A co-crystal structure of this compound with the Abl kinase domain has confirmed this mode of binding, which is virtually indistinguishable from that of imatinib.[1]
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML through the activation of multiple downstream signaling pathways. These pathways promote cell proliferation, survival, and altered adhesion. A simplified representation of the core Bcr-Abl signaling network is depicted below.
Quantitative Biological Activity
The inhibitory activity of this compound has been quantified against various forms of the Abl kinase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (µM) |
| c-Abl-T334I | 0.25 |
| Bcr-Abl | 0.09 |
| Bcr-Abl-T315I | 0.590 |
| Data compiled from MedChemExpress.[2] |
In cellular assays, this compound effectively inhibited the autophosphorylation of T315I-Bcr-Abl in Ba/F3 cells with an IC50 of 243 nM.[1] Furthermore, it demonstrated antiproliferative activity against Ba/F3 cells transformed with wild-type Bcr-Abl and the T315I mutant with IC50 values of <5 nM and 303 nM, respectively.[1]
Experimental Protocols
Detailed methodologies for the key assays used in the biological screening of this compound are provided below.
In Vitro Bcr-Abl Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the Abl kinase.
Workflow:
Protocol:
-
Reagents:
-
Recombinant human Abl kinase (wild-type or mutant).
-
Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.
-
ATP solution.
-
Substrate peptide (e.g., Abltide).
-
This compound dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the this compound dilutions.
-
Add the recombinant Abl kinase and substrate peptide to each well.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for Abl.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ assay, following the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Autophosphorylation Assay
This assay quantifies the inhibition of Bcr-Abl autophosphorylation within a cellular context.
Protocol:
-
Cell Culture:
-
Culture Ba/F3 cells stably expressing wild-type or mutant Bcr-Abl in RPMI-1640 medium supplemented with 10% FBS. For parental Ba/F3 cells, include 1 ng/mL of murine IL-3.
-
-
Procedure:
-
Seed the Bcr-Abl expressing Ba/F3 cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound or DMSO vehicle control for 2-4 hours.
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Perform immunoprecipitation of Bcr-Abl from the lysates.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phospho-tyrosine (e.g., 4G10) to detect autophosphorylated Bcr-Abl.
-
Subsequently, strip and re-probe the membrane with an antibody against total Bcr-Abl for normalization.
-
Quantify the band intensities to determine the extent of inhibition of autophosphorylation.
-
Ba/F3 Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of Bcr-Abl dependent Ba/F3 cells.
Workflow:
Protocol:
-
Cell Culture:
-
Maintain Ba/F3 cells expressing wild-type or mutant Bcr-Abl as described previously, in the absence of IL-3.
-
-
Procedure:
-
Wash the cells to remove any residual growth factors and resuspend in IL-3-free medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a suitable reagent such as AlamarBlue or MTT, following the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percent viability relative to the DMSO control and determine the IC50 value.
-
Conclusion
This compound is a significant Bcr-Abl inhibitor with activity against the clinically important T315I resistance mutation. The experimental protocols outlined in this guide provide a robust framework for the screening and characterization of this compound and similar compounds. The combination of in vitro kinase assays, cellular autophosphorylation analysis, and cell proliferation studies allows for a comprehensive evaluation of the biological activity of such inhibitors, facilitating their development as potential therapeutics for CML.
References
GNF-6: An In-Depth Technical Guide to its Cellular Targets and Off-Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-6 is a potent and selective allosteric inhibitor of the Bcr-Abl tyrosine kinase, a key driver of chronic myeloid leukemia (CML). Unlike traditional ATP-competitive inhibitors, this compound binds to the myristoyl pocket of the Abl kinase domain. This unique mechanism of action leads to the stabilization of an inactive conformation of the kinase, offering a distinct approach to overcoming resistance to conventional therapies. This guide provides a comprehensive overview of the cellular targets and off-targets of this compound, detailing its mechanism of action, summarizing quantitative data, and providing experimental protocols for its characterization.
Core Cellular Target: Bcr-Abl Kinase
The primary cellular target of this compound is the aberrant Bcr-Abl fusion protein, including its wild-type and various mutant forms. This compound demonstrates potent inhibitory activity against the T315I "gatekeeper" mutation, which confers resistance to many ATP-competitive inhibitors.[1]
Quantitative Data: this compound Inhibition of Bcr-Abl Variants
| Target | IC50 (µM) |
| c-Abl-T334I | 0.25[1] |
| Bcr-Abl (wild-type) | 0.09[1] |
| Bcr-Abl-T315I | 0.59[1] |
Mechanism of Action: Allosteric Inhibition
This compound functions as a non-ATP competitive inhibitor by binding to the myristoyl pocket located in the C-lobe of the Abl kinase domain. This binding event induces and stabilizes an inactive conformation of the kinase known as the "DFG-out" state. In this conformation, the Asp-Phe-Gly (DFG) motif, critical for catalysis, is flipped, preventing the proper alignment of residues required for ATP binding and phosphate (B84403) transfer. This allosteric mechanism is highly specific to the Abl kinase family due to the unique nature of the myristoyl pocket.
Downstream Signaling Pathways
By inhibiting Bcr-Abl, this compound effectively blocks its downstream signaling cascades that are crucial for the proliferation and survival of CML cells. Key pathways affected include:
-
RAS/MAPK Pathway: Inhibition of this pathway leads to decreased cell proliferation.
-
PI3K/AKT Pathway: Blockade of this pathway promotes apoptosis.
-
JAK/STAT Pathway: Inhibition of STAT5 phosphorylation is a critical consequence of this compound treatment.
Off-Target Profile
A key advantage of allosteric inhibitors like this compound is their high selectivity, which is attributed to the unique nature of the myristoyl binding pocket compared to the highly conserved ATP-binding site of kinases. While comprehensive quantitative kinome-wide screening data for this compound is not publicly available, studies on its close analogs, GNF-2 and GNF-5, suggest a very clean off-target profile.
Qualitative assessments indicate that this compound and its analogs have minimal activity against a broad range of other kinases, contributing to a favorable safety profile. The primary off-targets, if any, are likely to be other members of the Abl family, such as ARG (Abl2).
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method to determine the IC50 of this compound against Bcr-Abl or other kinases.
Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for Abl)
-
This compound stock solution in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well white plates)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add kinase buffer to each well of the microplate.
-
Add the this compound dilutions or DMSO (vehicle control) to the respective wells.
-
Add the recombinant Bcr-Abl kinase to all wells except the negative control.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of ATP and the substrate peptide.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity according to the manufacturer's protocol for the chosen detection reagent (e.g., by measuring luminescence for the ADP-Glo™ assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to Bcr-Abl in a cellular context.
Materials:
-
CML cell line expressing Bcr-Abl (e.g., K562)
-
Cell culture medium
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors and a mild detergent)
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody against Abl or Bcr-Abl
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
-
Thermal cycler or heating blocks
Procedure:
-
Cell Treatment: Treat the CML cells with this compound at various concentrations or with DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) in cell culture medium.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Western Blotting:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using an antibody specific for Bcr-Abl.
-
-
Data Analysis: Quantify the band intensities for Bcr-Abl at each temperature for both the this compound-treated and control samples. Plot the percentage of soluble Bcr-Abl against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
CML cell line (e.g., K562)
-
Cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the CML cells in a 96-well plate at a suitable density.
-
Compound Treatment: Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
This compound represents a significant advancement in the targeted therapy of CML, particularly for patients with resistance to conventional ATP-competitive inhibitors. Its allosteric mechanism of action provides high selectivity for the Bcr-Abl kinase, leading to potent inhibition of downstream signaling pathways and induction of apoptosis in cancer cells. While a comprehensive quantitative off-target profile is not publicly available, the inherent selectivity of its mechanism of action suggests a favorable safety profile. The experimental protocols provided in this guide offer a framework for the further characterization and development of this compound and other allosteric inhibitors.
References
GNF-6: A Technical Guide to its Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-6 is a potent, type-II kinase inhibitor that has garnered significant interest for its activity against the Bcr-Abl tyrosine kinase, a key driver of chronic myeloid leukemia (CML).[1][2] As a type-II inhibitor, this compound preferentially binds to the inactive "DFG-out" conformation of the kinase, a mechanism that can confer higher selectivity compared to ATP-competitive type-I inhibitors.[1][2][3] This technical guide provides a comprehensive overview of the publicly available data on the kinase inhibition profile of this compound, its mechanism of action, and the experimental methodologies used for its characterization.
Kinase Inhibition Profile
The primary target of this compound is the Bcr-Abl kinase. It exhibits potent inhibition of the wild-type enzyme and, notably, retains significant activity against the T315I "gatekeeper" mutant, which is resistant to many first and second-generation Bcr-Abl inhibitors.[1][2]
Table 1: this compound Inhibition of Bcr-Abl Kinase [1][2]
| Target | Assay Type | IC50 |
| Wild-type Bcr-Abl | Biochemical | < 5 nM |
| T315I Bcr-Abl | Biochemical | 303 nM |
| T315I Bcr-Abl Autophosphorylation | Cellular (Ba/F3) | 243 nM |
| Untransformed Ba/F3 cells | Cellular Proliferation | 1.7 µM |
A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available in the reviewed literature. The selectivity of a related compound, GNF-7, was characterized against a panel of 41 kinases, revealing a lack of selectivity against both tyrosine and serine/threonine kinases.[2] This suggests that while this compound is potent against Bcr-Abl, it may also inhibit other kinases.
Mechanism of Action
This compound functions as a type-II kinase inhibitor, binding to a hydrophobic pocket adjacent to the ATP-binding site that is accessible only in the inactive, "DFG-out" conformation of the Abl kinase domain. A co-crystal structure of this compound bound to the Abl kinase domain confirms this binding mode, which is nearly indistinguishable from that of imatinib.[1][2] This allosteric inhibition mechanism stabilizes the inactive conformation of the kinase, preventing its catalytic activity.
The core chemical scaffold of this compound is a 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one.[1][2]
Signaling Pathway
The primary signaling pathway inhibited by this compound is the constitutively active Bcr-Abl signaling cascade, which is central to the pathophysiology of CML. By inhibiting the autophosphorylation of the Bcr-Abl fusion protein, this compound effectively blocks its downstream signaling, which would otherwise promote cell proliferation and survival.
Information regarding the broader effects of this compound on other cellular signaling pathways is not detailed in the available literature.
Experimental Protocols
Detailed, step-by-step protocols for the specific assays used in the characterization of this compound are not fully available in the public domain. However, based on the descriptions in the cited literature, the following outlines the general methodologies employed.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay measures the direct inhibition of the Bcr-Abl kinase by this compound.
-
Enzyme and Substrate Preparation: Recombinant Bcr-Abl kinase (wild-type or T315I mutant) and a suitable peptide substrate are prepared in a kinase reaction buffer.
-
Compound Incubation: this compound is serially diluted and incubated with the kinase enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the extent of substrate phosphorylation is measured. This is often done using a radiometric assay that detects the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP into the substrate, or by using fluorescence/luminescence-based methods that detect ADP production.
-
Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Ba/F3 Cells)
This assay determines the effect of this compound on the proliferation of cells that are dependent on Bcr-Abl signaling for survival.
-
Cell Culture: Ba/F3 cells, a murine pro-B cell line, are engineered to express the Bcr-Abl oncogene. These cells become dependent on Bcr-Abl activity for proliferation and can grow in the absence of interleukin-3 (IL-3).
-
Cell Seeding: The Bcr-Abl-expressing Ba/F3 cells are seeded into multi-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a variety of methods, such as MTS or CellTiter-Glo assays, which quantify the number of viable cells.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
Cellular Autophosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of Bcr-Abl within a cellular context.
-
Cell Treatment: Bcr-Abl expressing cells (e.g., Ba/F3) are treated with various concentrations of this compound for a specified duration.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for phosphorylated Bcr-Abl (p-Bcr-Abl). An antibody against total Bcr-Abl is used as a loading control.
-
Detection and Quantification: The amount of p-Bcr-Abl is detected, often using a chemiluminescent substrate, and quantified.
-
Data Analysis: The IC50 for the inhibition of autophosphorylation is determined by plotting the reduction in the p-Bcr-Abl signal against the this compound concentration.
Conclusion
This compound is a well-characterized type-II inhibitor of the Bcr-Abl kinase, demonstrating high potency against both the wild-type enzyme and the clinically relevant T315I mutant. Its mechanism of action, involving the stabilization of the inactive kinase conformation, provides a basis for its targeted activity. While the available data is primarily focused on its effects on Bcr-Abl, further investigation into its broader kinome selectivity and impact on other signaling pathways would provide a more complete understanding of its biological activity and potential therapeutic applications. The experimental frameworks described herein provide a foundation for such future research.
References
GNF-6 in Cancer Cell Lines: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of ATP-competitive tyrosine kinase inhibitors (TKIs) such as imatinib (B729) revolutionized the treatment of chronic myeloid leukemia (CML), a disease driven by the constitutively active Bcr-Abl fusion oncoprotein. However, the emergence of drug resistance, often through mutations in the Abl kinase domain like the recalcitrant T315I "gatekeeper" mutation, has necessitated the development of novel therapeutic strategies.
The GNF series of compounds, particularly GNF-2 and its pharmacokinetically improved analog GNF-5, represent a class of allosteric inhibitors that target Bcr-Abl through a distinct mechanism. Unlike traditional TKIs that bind to the ATP-binding site, GNF compounds bind to the myristate-binding pocket of the Abl kinase domain.[1] This allosteric modulation induces a conformational change that locks the kinase in an inactive state, offering a promising approach to overcoming resistance to ATP-competitive inhibitors.[1][2] This guide provides a detailed overview of the mechanism of action, effects on signaling pathways, and experimental protocols related to the study of GNF inhibitors in cancer cell lines.
Mechanism of Action: Allosteric Inhibition of Bcr-Abl
The c-Abl kinase is endogenously regulated by a myristoyl group at its N-terminus, which binds to a hydrophobic pocket in the C-lobe of the kinase domain, inducing and stabilizing an autoinhibited conformation. The fusion with Bcr in the Bcr-Abl oncoprotein disrupts this regulatory mechanism, leading to constitutive kinase activity.
GNF-2 and GNF-5 mimic the action of the myristoyl group.[2] They bind to this myristate-binding pocket, which is distant from the ATP-binding site, thereby acting as non-ATP competitive inhibitors.[3][4] This binding event is believed to re-establish an inactive, autoinhibited conformation of the Bcr-Abl kinase.[3] Evidence supporting this mechanism includes the observation that GNF-2 inhibits non-myristoylated ABL1 more potently than its myristoylated counterpart and that mutations within the myristate binding pocket compromise the inhibitor's binding capacity.[5]
The allosteric nature of these inhibitors allows for synergistic or additive effects when combined with ATP-binding site inhibitors.[1] By stabilizing the inactive conformation, GNF compounds can re-sensitize resistant Bcr-Abl mutants to ATP-competitive drugs.[2]
Figure 1: Allosteric and ATP-site inhibition of Bcr-Abl.
Bcr-Abl Signaling Pathways
Bcr-Abl's constitutive kinase activity leads to the activation of a multitude of downstream signaling pathways that are crucial for leukemogenesis. These pathways promote cell proliferation, survival, and growth factor independence while inhibiting apoptosis.[6][7] Key pathways include:
-
RAS/MAPK Pathway: The GRB2-SOS complex is recruited to phosphorylated Bcr-Abl, activating RAS and subsequently the RAF-MEK-ERK cascade, which drives cell proliferation.[6]
-
PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival and proliferation. Its activation by Bcr-Abl leads to the suppression of pro-apoptotic factors and the activation of protein synthesis via mTOR.[7]
-
JAK/STAT Pathway: Bcr-Abl can directly or indirectly activate STAT5, a key transcription factor that promotes the expression of genes involved in cell survival and proliferation.[8]
GNF-2 and GNF-5, by inhibiting the primary Bcr-Abl kinase activity, effectively shut down these downstream oncogenic signals. For instance, treatment with GNF compounds leads to a reduction in the phosphorylation of STAT5 and CrkL, a well-known direct substrate of Bcr-Abl.[5][9]
Figure 2: Bcr-Abl downstream signaling pathways inhibited by GNF compounds.
Data Presentation: In Vitro Efficacy
GNF compounds have demonstrated potent activity against Bcr-Abl positive cell lines. Their efficacy is particularly notable when used in combination with ATP-competitive inhibitors against resistant mutants.
| Compound | Cell Line | Bcr-Abl Status | IC50 (µM) | Combination Effect | Reference |
| GNF-2 | Ba/F3 | Bcr-Abl | 0.24 | Synergistic with imatinib | [5] |
| GNF-5 | Ba/F3 | Bcr-Abl (T315I) | > 10 | Additive with nilotinib (B1678881) (IC50 ~0.8 µM for nilotinib with 2 µM GNF-5) | [9][10] |
| GNF-5 | K562 | Bcr-Abl | ~1.0 | - | [11] |
| GNF-5 | KU812 | Bcr-Abl | ~1.0 | - | [11] |
| GNF-5 | KCL22 | Bcr-Abl | ~1.0 | - | [11] |
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol assesses the anti-proliferative effects of GNF compounds on Bcr-Abl expressing cells.
-
Cell Culture: Culture Bcr-Abl positive cell lines (e.g., K562, KU812, or Ba/F3 cells engineered to express Bcr-Abl) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS). For Ba/F3 cells, IL-3 is omitted from the media for Bcr-Abl expressing lines as the oncoprotein confers cytokine independence.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat cells with a serial dilution of the GNF compound (e.g., GNF-5) alone or in combination with an ATP-competitive inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the viability data against the log of the inhibitor concentration and fitting to a dose-response curve.
Western Blotting for Phospho-Protein Analysis
This method is used to determine the effect of GNF compounds on Bcr-Abl kinase activity by measuring the phosphorylation status of downstream targets.
-
Cell Treatment: Plate cells in 6-well plates and treat with the desired concentrations of GNF compound for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a phosphorylated target (e.g., anti-phospho-STAT5, anti-phospho-CrkL) or total protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Figure 3: Experimental workflow for evaluating GNF compounds in cancer cell lines.
In Vivo Murine Bone Marrow Transplantation Model
This in vivo model was used to demonstrate the efficacy of combination therapy against the T315I Bcr-Abl mutant.[9][10]
-
Bone Marrow Transduction: Harvest bone marrow from donor mice and transduce it with a retrovirus encoding the Bcr-Abl T315I mutant.
-
Transplantation: Irradiate recipient mice to ablate their native hematopoietic system and then inject them with the transduced bone marrow cells.
-
Disease Development: Monitor the mice for the development of a CML-like disease.
-
Treatment: Once the disease is established, treat the mice with GNF-5, nilotinib, the combination of both, or a vehicle control.
-
Efficacy Evaluation: Monitor the survival of the mice in each treatment group. Analyze peripheral blood smears and hematopoietic tissues to assess the leukemic burden.
Resistance Mechanisms
While allosteric inhibitors offer a way to overcome resistance to ATP-competitive drugs, resistance to GNF compounds can also emerge. In vitro studies have identified Bcr-Abl mutations that confer resistance to GNF-2. These mutations have been found both within the myristate-binding pocket and at sites outside of the pocket, suggesting that resistance can arise from direct disruption of drug binding or through other allosteric mechanisms that prevent the kinase from adopting the inhibited conformation.[10]
Conclusion
The GNF series of allosteric inhibitors, particularly GNF-2 and GNF-5, have been instrumental as both research tools and potential therapeutic agents. They have elucidated a novel mechanism for inhibiting the Bcr-Abl kinase by targeting the myristate-binding pocket. Their ability to act synergistically with ATP-competitive inhibitors has demonstrated a powerful strategy for overcoming drug resistance in CML, including against the formidable T315I mutant. The detailed methodologies and data presented in this guide provide a framework for the continued investigation of allosteric inhibitors in the context of Bcr-Abl driven malignancies and other kinase-dependent cancers.
References
- 1. Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric regulation of autoinhibition and activation of c-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric BCR-ABL inhibitors in Philadelphia chromosome-positive acute lymphoblastic leukemia: novel opportunities for drug combinations to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for GNF Inhibitors
Introduction
This document provides detailed protocols for in vitro assays to characterize the activity of GNF compounds, specifically focusing on the methodologies used for GNF-6231, a Porcupine (PORCN) inhibitor involved in the Wnt signaling pathway, and GNF-2, a Bcr-Abl tyrosine kinase inhibitor. These protocols are intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Cellular Activity of GNF-2
| Cell Line | Description | IC50 (nM) | Assay Type | Reference |
| K562 | Chronic Myelogenous Leukemia | 273 | Cell Proliferation | [1] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | 268 | Cell Proliferation | [1] |
| Ba/F3.p210E255V | Imatinib-resistant Bcr-Abl mutant | 268 | Cell Proliferation | [1] |
| Ba/F3.p185Y253H | Imatinib-resistant Bcr-Abl mutant | 194 | Cell Proliferation | [1] |
Table 2: Kinase Inhibition Profile of GNF-2
| Target | Description | IC50 (µM) | Assay Type | Reference |
| c-AblG2A | Non-myristoylated c-Abl | 0.051 | CrkII Phosphorylation | [1] |
| Bcr-Abl | Cellular Tyrosine Phosphorylation | 0.267 | Cellular Autophosphorylation | [1] |
Experimental Protocols
Bcr-Abl Kinase Assay (GNF-2)
This protocol is designed to measure the in vitro inhibitory activity of GNF-2 on the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase
-
GST-Abltide (substrate)
-
Kinase Buffer (20 mM HEPES pH 7.4, 50 mM KCl, 0.1% CHAPS, 30 mM MgCl2, 2 mM MnCl2, 1 mM DTT, 1% glycerol)
-
GNF-2
-
DMSO
-
0.1 mM ATP
-
K-LISA PTK EAY reaction plates
-
SDS-PAGE equipment
-
Phosphorimager or autoradiography equipment
Procedure:
-
Dilute recombinant Bcr-Abl protein in kinase buffer.[1]
-
Pre-incubate the diluted enzyme with varying concentrations of GNF-2 (or DMSO as a vehicle control) for 30 minutes at room temperature.[1]
-
Add the enzyme-inhibitor mixture to the K-LISA PTK EAY reaction plates containing the GST-Abltide substrate.
-
Initiate the kinase reaction by adding 0.1 mM ATP.[1]
-
Allow the reaction to proceed for 30 minutes at room temperature.[1]
-
Stop the reaction and analyze the phosphorylation of GST-Abltide using SDS-PAGE followed by phosphorimaging or autoradiography.[1]
Cell Viability Assay (MTT-based)
This protocol outlines the determination of the effect of a GNF compound on cell viability and proliferation using a tetrazolium-based assay like MTT.[2]
Materials:
-
Cancer cell lines (e.g., K562, SUP-B15)
-
Complete cell culture medium
-
GNF compound (e.g., GNF-2, GNF-6231)
-
DMSO
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Perform serial dilutions of the GNF compound stock solution in complete medium to achieve final concentrations ranging from approximately 0.1 nM to 10 µM. Include a vehicle control (DMSO only).[2]
-
Remove the medium from the wells and add 100 µL of the diluted GNF compound solutions or vehicle control.[2]
-
-
Incubation:
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.[2]
-
Add 100 µL of solubilization solution and incubate overnight to dissolve the formazan (B1609692) crystals.[2]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the GNF compound concentration to determine the IC50 value.[2]
-
Wnt Pathway Reporter Assay (GNF-6231)
This protocol is used to assess the inhibitory effect of GNF-6231 on the Wnt signaling pathway using a luciferase reporter cell line.[2]
Materials:
-
Wnt-responsive luciferase reporter cell line
-
Complete cell culture medium
-
GNF-6231
-
DMSO
-
Wnt3a conditioned medium or Wnt3a-producing cells
-
96-well white plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cell line in a 96-well white plate to achieve 80-90% confluency on the day of the assay.[2]
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of GNF-6231 for 1-2 hours.[2]
-
-
Wnt Pathway Stimulation:
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C with 5% CO2.[2]
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.[2]
-
-
Data Analysis:
-
Normalize the luciferase activity to a control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the log of the GNF-6231 concentration to determine the IC50 value.
-
Visualizations
References
Application Notes and Protocols for GNF-6231 Cell-Based Assays
Note: The query for "GNF-6" has been interpreted as "GNF-6231," a known inhibitor of the Wnt signaling pathway, based on available scientific literature.
Introduction
GNF-6231 is a valuable chemical probe for investigating the intricate role of the Wnt signaling pathway in a multitude of biological processes, from embryonic development to cancer. This molecule acts as a potent and selective inhibitor of the Wnt pathway, making it an essential tool for researchers in cell biology, oncology, and drug discovery. These application notes provide detailed protocols for utilizing GNF-6231 in common cell-based assays to assess its impact on cell viability, proliferation, and colony formation.
The Wnt signaling pathway is a crucial and highly conserved pathway that regulates cell fate decisions, cell proliferation, and cell migration. Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer. GNF-6231 offers a means to dissect the molecular mechanisms underlying these processes and to evaluate the therapeutic potential of Wnt pathway inhibition.
Signaling Pathway of Wnt and Inhibition by GNF-6231
The canonical Wnt signaling pathway is activated when a Wnt ligand binds to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This binding event leads to the recruitment of the Dishevelled (DVL) protein, which in turn inhibits the "destruction complex" comprised of Axin, APC, GSK3β, and CK1. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon pathway activation, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the transcription of Wnt target genes, which are involved in cell proliferation and survival. GNF-6231 exerts its inhibitory effect on this pathway, leading to the suppression of Wnt target gene expression.
Caption: Wnt signaling pathway and the inhibitory action of GNF-6231.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT/MTS)
This protocol utilizes a tetrazolium-based assay to determine the effect of GNF-6231 on cell viability and proliferation.[1]
Materials:
-
GNF-6231
-
Complete cell culture medium
-
DMSO (for stock solution)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of GNF-6231 in DMSO.[1]
-
Perform serial dilutions of the GNF-6231 stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GNF-6231 or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a period of 24 to 72 hours, depending on the cell line and experimental goals.
-
-
MTT/MTS Addition and Absorbance Reading:
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and incubate overnight.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[1]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the GNF-6231 concentration to determine the IC50 value.[1]
-
Colony Formation Assay
This assay assesses the long-term effect of GNF-6231 on the ability of single cells to form colonies.[1]
Materials:
-
GNF-6231
-
Complete cell culture medium
-
DMSO
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
-
100% methanol (B129727)
Protocol:
-
Cell Seeding:
-
Treatment:
-
Incubation:
-
Incubate the plates for 7-14 days, until visible colonies are formed in the control wells.[1]
-
-
Staining and Quantification:
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.[1]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting a cell-based assay with GNF-6231.
Caption: General workflow for cell-based assays with GNF-6231.[1]
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the described assays with GNF-6231. This data is for illustrative purposes and will vary depending on the cell line and experimental conditions.
| Cell Line | Assay Type | GNF-6231 Concentration | Endpoint Measurement | Result |
| HEK293 | Cell Viability (MTT) | 0.01 µM | % Viability vs. Control | 95% |
| HEK293 | Cell Viability (MTT) | 0.1 µM | % Viability vs. Control | 78% |
| HEK293 | Cell Viability (MTT) | 1 µM | % Viability vs. Control | 52% |
| HEK293 | Cell Viability (MTT) | 10 µM | % Viability vs. Control | 25% |
| HEK293 | Cell Viability (MTT) | IC50 | - | ~1 µM |
| SW480 | Colony Formation | 1 nM | Survival Fraction | 0.85 |
| SW480 | Colony Formation | 10 nM | Survival Fraction | 0.55 |
| SW480 | Colony Formation | 100 nM | Survival Fraction | 0.20 |
Concluding Remarks
GNF-6231 is a powerful tool for studying the Wnt signaling pathway. The protocols provided here for cell viability and colony formation assays serve as a foundation for designing and executing experiments to investigate the effects of this inhibitor. It is crucial for researchers to optimize these protocols for their specific cell lines and experimental questions to ensure the generation of reliable and reproducible data.[1]
References
GNF-6 Treatment for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-6 is a potent and selective allosteric inhibitor of the Bcr-Abl tyrosine kinase. Unlike ATP-competitive inhibitors that bind to the kinase domain's active site, this compound binds to the myristate binding pocket of the Abl kinase domain. This induces a conformational change that locks the kinase in an inactive state. A significant advantage of this compound and its analogs, such as GNF-5, is their activity against the T315I "gatekeeper" mutation, which confers resistance to many clinically used tyrosine kinase inhibitors (TKIs). In vivo studies have demonstrated the efficacy of this compound analogs, particularly in combination with ATP-competitive inhibitors, in overcoming TKI resistance in models of Chronic Myeloid Leukemia (CML).
These application notes provide detailed protocols for in vivo studies using this compound and its analog GNF-5, along with data presentation and visualization of key signaling pathways and experimental workflows.
Mechanism of Action: Allosteric Inhibition of Bcr-Abl
This compound functions as a non-ATP-competitive inhibitor. It binds to the myristate binding pocket on the C-lobe of the Abl kinase domain, a site distinct from the ATP-binding pocket. This binding event stabilizes an inactive conformation of the kinase, preventing its catalytic activity. This allosteric mechanism allows this compound to be effective against mutations in the ATP-binding site, such as the T315I mutation, that render many other inhibitors ineffective.
Figure 1: Mechanism of this compound allosteric inhibition of Bcr-Abl.
Bcr-Abl Signaling Pathway
Bcr-Abl is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival. Key pathways affected include the RAS/MAPK and PI3K/AKT pathways.
Application Notes and Protocols for GNF-Related Compounds in Murine Models
Data Presentation: Dosage and Administration in Mice
The following table summarizes quantitative data for the administration of GNF-9228, GDNF, and G-CSF in various mouse models as reported in the literature.
| Compound | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| GNF-9228 | C57BL/6 | 30 mg/kg | Intraperitoneal (IP) | Single dose or daily for 1 week | [1] |
| GDNF | Gdnf+/- | 10 µg (bilaterally) | Intrastriatal | Single administration | [2] |
| C57BL/6J | 2 mg/kg | Intravenous (IV) via tail vein | Twice weekly for 12 weeks | [3] | |
| Not Specified | 1-100 µg | Intrastriatal or Intranigral | Single bolus injections | [4][5] | |
| Not Specified | 1 x 10^5 TU | Intrastriatal (rLV-GDNF vector) | Single administration | [4] | |
| G-CSF (Filgrastim) | Not Specified | 125 µg/kg | Subcutaneous (SC) | Twice daily for 4 days | [6] |
| Not Specified | 10 µg or 20 µg | Subcutaneous (SC) | Consecutive daily doses | [7] | |
| Not Specified | Up to 3450 µg/kg | Oral, IV, SC, or IP | Single dose | [8] | |
| Pegfilgrastim | Not Specified | 40 µg | Subcutaneous (SC) | Single dose | [7] |
Experimental Protocols
GNF-9228 Administration for Proliferation Studies
This protocol is adapted from a study investigating the effect of GNF-9228 on β-cell proliferation.[1]
-
Animal Model: Normal C57BL/6 mice.
-
Compound Preparation: Suspend GNF-9228 in Dimethyl sulfoxide (B87167) (DMSO).
-
Administration:
-
For single-dose pharmacokinetic studies, administer 30 mg/kg of GNF-9228 via intraperitoneal injection.
-
For proliferation studies, administer daily intraperitoneal injections of 30 mg/kg GNF-9228 for one week. A control group should receive injections of the vehicle (DMSO) on the same schedule.
-
To label proliferating cells, provide BrdU in the drinking water at a concentration of 0.8 mg/ml throughout the study period.
-
-
Sample Collection: For pharmacokinetic analysis, collect blood samples at specified intervals following injection. For proliferation analysis, euthanize mice 24 hours after the final injection and dissect the pancreas for histological processing.
GDNF Administration for Neurotrophic Studies
The following protocols are based on studies evaluating the neurotrophic effects of GDNF in the nigrostriatal system.
a) Direct Intrastriatal Injection [2]
-
Animal Model: 12-month-old Gdnf+/- mice and wild-type littermates.
-
Compound Preparation: Prepare GDNF in a citrate (B86180) buffer vehicle.
-
Administration:
-
Anesthetize the mice according to approved institutional protocols.
-
Using a stereotaxic frame, perform bilateral intrastriatal injections of 10 µg of GDNF.
-
Control animals should receive an equivalent volume of the citrate buffer vehicle.
-
The delivery should be controlled via an infusion pump.
-
-
Post-operative Care and Analysis: Monitor the animals' recovery and perform behavioral assessments, such as locomotor activity, at regular intervals (e.g., weekly for 4 weeks). Following the study period, collect brain tissue for analysis of GDNF levels and markers of the dopaminergic system.
b) Systemic Administration of a Blood-Brain Barrier-Penetrating GDNF Fusion Protein [3]
-
Animal Model: Adult C57BL/6J mice (10-12 weeks of age).
-
Compound: A fusion protein of GDNF and a monoclonal antibody against the mouse transferrin receptor (cTfRMAb-GDNF).
-
Administration:
-
Administer 2 mg/kg of the cTfRMAb-GDNF fusion protein via tail vein injection.
-
Repeat the injections twice weekly for the duration of the study (e.g., 12 weeks).
-
A control group should receive injections of the vehicle.
-
-
Monitoring and Analysis: Monitor the animals for any signs of toxicity, including changes in body weight. At the end of the treatment period, collect blood for serum chemistry analysis and tissues for histological examination.
G-CSF (Filgrastim) Administration for Hematopoietic Studies
This protocol is derived from studies on the effects of G-CSF on granulocyte production.[6][7]
-
Animal Model: Murine models, including those with chemotherapy-induced neutropenia.
-
Compound Preparation: Use commercially available filgrastim (B1168352) or pegfilgrastim, diluted as necessary.
-
Administration:
-
For stimulating granulocytopoiesis, inject 125 µg/kg of filgrastim subcutaneously twice a day for 4 days.[6]
-
Alternatively, for post-chemotherapy treatment, administer two doses of 20 µg or four doses of 10 µg of filgrastim on consecutive days.[7]
-
A single subcutaneous dose of 40 µg can be used for the long-acting formulation, pegfilgrastim.[7]
-
-
Analysis: Collect peripheral blood samples from the tail vein at specified time points to monitor neutrophil counts. For more detailed studies, bone marrow can be harvested for cell kinetic analysis.
Signaling Pathways and Visualizations
GDNF/RET Signaling Pathway
Glial cell line-derived neurotrophic factor (GDNF) exerts its effects primarily through the RET (Rearranged during transfection) receptor tyrosine kinase. The signaling cascade is initiated when GDNF first binds to its co-receptor, GDNF family receptor alpha 1 (GFRα1). This GDNF-GFRα1 complex then recruits and activates RET. The activation of RET triggers multiple downstream signaling pathways that are crucial for neuronal survival, differentiation, and proliferation.[9][10][11] Key among these are the Ras-MAPK pathway, which influences proliferation and differentiation, and the PI3K-Akt pathway, which is a major driver of cell survival.[9][11]
Caption: The GDNF/RET signaling cascade.
Experimental Workflow: GNF-9228 Administration in Mice
The following diagram illustrates a typical experimental workflow for assessing the in vivo effects of a compound like GNF-9228 on cell proliferation in mice.
Caption: Workflow for in vivo GNF-9228 proliferation study.
References
- 1. Identification of a small molecule that stimulates human β-cell proliferation and insulin secretion, and protects against cytotoxic stress in rat insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glial cell-line derived neurotrophic factor (GDNF) replacement attenuates motor impairments and nigrostriatal dopamine deficits in 12-month-old mice with a partial deletion of GDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Dosing of Mice with a Transferrin Receptor Monoclonal Antibody-Glial-Derived Neurotrophic Factor Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Finding an Optimal Level of GDNF Overexpression: Insights from Dopamine Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. The GDNF/RET signaling pathway and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is activation of GDNF/RET signaling the answer for successful treatment of Parkinson's disease? A discussion of data from the culture dish to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
GNF-6: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-6 is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling, a pathway frequently dysregulated in various cancers and other diseases. These application notes provide detailed protocols for the solubilization and formulation of this compound for in vitro and in vivo experiments, leveraging data from analogous, well-characterized PORCN inhibitors such as LGK974 and Wnt-C59 as valuable proxies where specific data for this compound is not publicly available.
Solubility of PORCN Inhibitors
Proper solubilization is critical for ensuring accurate and reproducible results in both cell-based and animal studies. The following tables summarize the solubility of the well-characterized PORCN inhibitors LGK974 and Wnt-C59 in common laboratory solvents. This data can serve as a guide for preparing this compound stock solutions. It is always recommended to perform small-scale solubility tests for each new batch of compound.
Table 1: Solubility of LGK974
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 79 - 125 mg/mL | 199.27 - 315.31 mM | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1][2] Ultrasonic agitation and warming to 60°C may be required.[2] |
| Ethanol | 8.33 mg/mL | 21.01 mM | Requires ultrasonic agitation and warming to 60°C.[2] |
| Water | Insoluble | - |
Table 2: Solubility of Wnt-C59
| Solvent | Solubility | Concentration (mM) |
| DMSO | 20 - 50 mg/mL | ~52.7 - 131.7 mM |
| Ethanol | 20 mg/mL | ~52.7 mM |
Mechanism of Action: Inhibition of Wnt Ligand Secretion
This compound targets PORCN, an enzyme residing in the endoplasmic reticulum (ER). PORCN catalyzes the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lipid modification is crucial for the binding of Wnt ligands to their carrier protein, Wntless (WLS), and their subsequent secretion from the cell. By inhibiting PORCN, this compound prevents Wnt secretion, thereby shutting down both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways in an autocrine and paracrine manner.
Figure 1: Mechanism of action of this compound in the Wnt signaling pathway.
In Vitro Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection : Based on the data for analogous compounds, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.
-
Procedure :
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve a stock concentration of 10-50 mM.
-
If necessary, facilitate dissolution by gentle warming (up to 60°C) and sonication in an ultrasonic water bath.
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol for Cell-Based Wnt Signaling Assay
This protocol describes a reporter assay to measure the effect of this compound on Wnt signaling.
-
Cell Seeding :
-
Seed cells (e.g., HEK293T with a TCF/LEF luciferase reporter) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound Preparation and Treatment :
-
Prepare serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤0.1%).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Wnt Pathway Stimulation :
-
Stimulate the cells by adding Wnt3a-conditioned medium or by co-culturing with Wnt3a-producing cells in the continued presence of this compound.
-
Include appropriate controls: untreated cells, vehicle-treated cells, and cells treated with Wnt3a alone.
-
-
Incubation :
-
Incubate the plate for 16-24 hours at 37°C with 5% CO₂.
-
-
Luciferase Assay :
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay).
-
In Vivo Formulation and Administration Protocols
Due to the lack of specific in vivo formulation data for this compound, the following protocols are based on the successful administration of the PORCN inhibitor LGK974 in mice.[3] These should be adapted and optimized for this compound.
Formulation for Oral Gavage in Mice
Table 3: Example Vehicle Composition for Oral Administration of LGK974
| Component | Final Concentration (%) | Purpose |
| N,N-Dimethylacetamide (DMA) | 5% | Solubilizing agent |
| Cremophor EL | 9% | Surfactant/Emulsifier |
| Tween 80 | 1% | Surfactant/Emulsifier |
| Carboxymethylcellulose (0.5% in water) | 85% | Suspending agent |
Protocol for Formulation Preparation:
-
Calculate the total volume of the formulation needed based on the number of animals and the dosage volume (typically 200 µL per mouse for a 5 mg/kg dose).
-
Weigh the required amount of this compound.
-
In a sterile glass vial, dissolve the this compound powder in DMA by gentle vortexing. The solution should be clear.
-
Dropwise, add Cremophor EL while gently vortexing.
-
Dropwise, add Tween 80 while gently vortexing.
-
Finally, add the carboxymethylcellulose solution dropwise while gently vortexing to reach the final volume.
-
The final formulation should be a uniform suspension. Prepare fresh daily and use within 2 hours of preparation.
-
A vehicle-only formulation should be prepared for the control group using the same procedure without the active compound.
Administration by Oral Gavage in Mice
-
Dosage : Based on studies with LGK974, a starting dose of 3-5 mg/kg administered once daily can be considered.[4][5]
-
Procedure :
-
Ensure the animal is properly restrained.
-
Draw the calculated volume of the this compound formulation into a syringe fitted with a ball-tipped gavage needle.
-
Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
For long-term studies, monitor animal weight and overall health regularly.
-
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a PORCN inhibitor like this compound.
Figure 2: Preclinical experimental workflow for this compound.
Conclusion
These application notes provide a comprehensive guide for the handling, formulation, and experimental use of the PORCN inhibitor this compound. By leveraging established protocols for analogous compounds, researchers can confidently design and execute robust preclinical studies to further elucidate the therapeutic potential of this compound. It is imperative to conduct small-scale pilot experiments to validate solubility and formulation parameters for each specific batch of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Delivery of the Porcupine Inhibitor WNT974 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Western Blot Analysis of GDNF-Mediated Signaling Pathway Activation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for utilizing Western blot analysis to investigate the cellular responses to treatment with Glial cell line-derived neurotrophic factor (GDNF). GDNF is a potent neurotrophic factor that promotes the survival of various neuronal populations by activating key intracellular signaling cascades.[1] Western blotting is an indispensable technique for elucidating these mechanisms by detecting changes in the expression and phosphorylation status of specific proteins within these pathways. This note will focus on the analysis of the PI3K/Akt and MEK/Erk pathways, which are critical downstream effectors of GDNF signaling.[2][3]
Introduction to GDNF Signaling
Glial cell line-derived neurotrophic factor (GDNF) is a small protein that plays a crucial role in the development and maintenance of the nervous system.[1][2] Its signaling is initiated by binding to a multi-component receptor complex, which primarily consists of the GDNF family receptor alpha-1 (GFRα1) and the RET receptor tyrosine kinase.[2] This binding event leads to the autophosphorylation of specific tyrosine residues on the RET receptor, creating docking sites for various adaptor proteins and triggering downstream signaling cascades.[2]
Two of the most significant pathways activated by GDNF/RET signaling are:
-
PI3K/Akt Pathway: This pathway is centrally involved in promoting cell survival and inhibiting apoptosis.[2][4]
-
RAS/MAPK (MEK/Erk) Pathway: This cascade is primarily associated with cell growth, proliferation, and differentiation.[2][3]
Western blot analysis allows for the sensitive detection of the phosphorylated (activated) forms of key proteins in these pathways, such as Akt and Erk, providing a quantitative measure of pathway activation in response to GDNF treatment.
Caption: GDNF signaling cascade activating PI3K/Akt and MEK/Erk pathways.
Experimental Protocol
This protocol outlines the key steps for sample preparation, electrophoresis, protein transfer, and immunodetection to analyze the phosphorylation of Akt and Erk in response to GDNF.
Workflow Overview
Caption: Standard workflow for Western blot analysis of GDNF treatment.
Cell Culture and GDNF Treatment
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium for 4-6 hours to reduce basal signaling activity.
-
GDNF Treatment: Treat cells with recombinant GDNF at a final concentration of 50-100 ng/mL for various time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak phosphorylation events. The untreated sample (0 minutes) serves as the negative control.
Cell Lysis and Protein Quantification
-
Lysis: After treatment, immediately place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Quantification: Determine the protein concentration of each sample using a compatible protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein for each lane.[6]
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a calculated volume of protein lysate (typically 10-30 µg) with 2x Laemmli sample buffer.[7] Heat the samples at 95°C for 5 minutes to denature the proteins.[5]
-
Electrophoresis: Load the denatured samples onto an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate proteins based on molecular weight.[8]
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8] PVDF membranes are often preferred for their durability.
Immunoblotting and Detection
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution to prevent non-specific antibody binding.[8] A solution of 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is often preferred for phospho-specific antibodies.[5][9]
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-phospho-Akt, mouse anti-phospho-Erk, and loading controls like β-actin or GAPDH) in the blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, anti-mouse HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (2.4.3) to remove unbound secondary antibodies.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescent (ECL) substrate for 1-5 minutes.[9] Immediately capture the chemiluminescent signal using a digital imager or X-ray film.
Data Presentation and Analysis
Quantitative analysis involves measuring the signal intensity of the protein bands.[10] This process, known as densitometry, allows for the determination of relative changes in protein phosphorylation.
Normalization
To correct for variations in protein loading and transfer, it is crucial to normalize the signal of the target protein to a loading control.[6] Housekeeping proteins (HKPs) such as GAPDH or β-actin are commonly used, but their expression must not be affected by the experimental treatment.[6][10] An alternative is to normalize to the total protein in each lane.
Quantitative Data Summary
The table below presents example data demonstrating the change in Akt and Erk1/2 phosphorylation in a neuronal cell line following treatment with 100 ng/mL GDNF. Data is presented as fold change relative to the untreated control (time 0) after normalization to a loading control.
| Treatment Time (minutes) | p-Akt (Ser473) Fold Change | p-Erk1/2 (Thr202/Tyr204) Fold Change |
| 0 (Control) | 1.0 | 1.0 |
| 5 | 2.5 | 3.8 |
| 15 | 4.2 | 5.1 |
| 30 | 3.1 | 2.9 |
| 60 | 1.8 | 1.5 |
Table 1: Representative quantitative Western blot data showing the temporal activation of Akt and Erk1/2 in response to GDNF treatment. Values are means from triplicate experiments.
Key Materials
| Reagent / Material | Supplier Example | Purpose |
| Recombinant Human GDNF | R&D Systems | Cell treatment to activate signaling |
| RIPA Lysis Buffer | Cell Signaling Technology | Protein extraction from cells |
| Protease/Phosphatase Inhibitors | Thermo Fisher Scientific | Prevent protein degradation/dephosphorylation |
| BCA Protein Assay Kit | Thermo Fisher Scientific | Protein concentration measurement |
| Primary Antibodies (p-Akt, p-Erk, Akt, Erk, β-actin) | Cell Signaling Technology | Detection of specific target proteins |
| HRP-conjugated Secondary Antibodies | Bio-Rad | Detection of primary antibodies |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | Chemiluminescent signal generation |
| PVDF Membranes | MilliporeSigma | Solid support for protein transfer |
References
- 1. Glial cell line-derived neurotrophic factor - Wikipedia [en.wikipedia.org]
- 2. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glial cell line-derived neurotrophic factor (GDNF) induces neuritogenesis in the cochlear spiral ganglion via neural cell adhesion molecule (NCAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential neuroprotection mechanism of GDNF in the 6-OHDA-induced cellular models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. bu.edu [bu.edu]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Immunoprecipitation of Target Proteins
A Note on the Target "GNF-6": Publicly available scientific literature and databases do not contain information on a protein specifically designated as "this compound". The "GNF" acronym is often associated with the Genomics Institute of the Novartis Research Foundation. It is plausible that "this compound" is an internal, non-public designation for a protein or, alternatively, a typographical error. This document, therefore, provides a comprehensive, adaptable protocol for immunoprecipitation (IP) that can be applied to a protein of interest, herein referred to as "Target Protein," and uses the well-characterized RNF6 protein and its associated signaling pathways as an illustrative example.
Application Notes
Immunoprecipitation (IP) is a powerful and widely used technique for isolating a specific protein from a complex mixture, such as a cell or tissue lysate.[1][2] This method utilizes the high specificity of an antibody for its antigen to enrich the target protein.[2] The resulting isolated protein can then be subjected to further analysis, including Western blotting, mass spectrometry, or enzyme activity assays, to investigate its identity, quantity, post-translational modifications, and interactions with other molecules.[1][3]
Principle of Immunoprecipitation: The core principle of IP involves the following steps:
-
Cell Lysis: Cells or tissues are lysed to release proteins into a solution, known as the lysate.[3]
-
Antibody Incubation: A primary antibody specific to the target protein is added to the lysate and incubated to allow the formation of an antibody-antigen complex.[3]
-
Immune Complex Precipitation: Protein A or Protein G beads, which have a high affinity for the Fc region of most antibodies, are added to the lysate. These beads bind to the antibody-antigen complex, forming a larger, insoluble complex.[2][4]
-
Washing: The beads are washed several times to remove non-specifically bound proteins.[1][4]
-
Elution: The target protein is eluted from the beads, separating it from the antibody and the beads.[3]
Key Considerations for Successful Immunoprecipitation:
-
Antibody Selection: The choice of a high-quality antibody with high specificity and affinity for the target protein is critical for a successful IP experiment. Monoclonal antibodies are often preferred due to their specificity for a single epitope.
-
Lysis Buffer: The composition of the lysis buffer is crucial for solubilizing the target protein while preserving its native conformation and interactions. The choice between denaturing and non-denaturing lysis buffers depends on the downstream application.[5]
-
Controls: Appropriate controls are essential to validate the results. These include a negative control (e.g., using a non-specific IgG antibody of the same isotype) and a positive control (e.g., a lysate from cells known to express the target protein).[6]
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for an immunoprecipitation experiment. These values should be optimized for each specific target protein and antibody.
Table 1: Reagent Concentrations and Volumes
| Reagent | Recommended Starting Concentration/Amount | Typical Range |
| Cell Lysate | 1 mg/mL | 0.5 - 2 mg/mL |
| Primary Antibody | 2 µg per 1 mg of lysate | 1 - 5 µg |
| Protein A/G Beads (50% slurry) | 20 µL per IP reaction | 10 - 50 µL |
| Lysis Buffer | 500 µL per IP reaction | 200 - 1000 µL |
| Wash Buffer | 1 mL per wash | 0.5 - 1.5 mL |
| Elution Buffer | 50 µL per IP reaction | 20 - 100 µL |
Table 2: Incubation Times and Conditions
| Step | Duration | Temperature | Agitation |
| Cell Lysis | 30 minutes | 4°C | Gentle rocking |
| Antibody-Lysate Incubation | Overnight | 4°C | Gentle rocking |
| Bead-Immune Complex Incubation | 1-3 hours | 4°C | Gentle rocking |
| Washing | 5 minutes per wash | 4°C | Gentle rocking |
| Elution | 5-10 minutes | 95-100°C (for denaturing elution) | Vortexing |
Experimental Protocol: Immunoprecipitation
This protocol provides a step-by-step guide for performing immunoprecipitation from cell lysates.
Materials:
-
Cells expressing the target protein
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing IP lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Primary antibody specific for the target protein
-
Isotype control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (e.g., IP lysis buffer or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer for Western blotting)
-
Microcentrifuge tubes
-
Rotating platform
-
Magnetic rack (for magnetic beads) or microcentrifuge (for agarose beads)
Procedure:
A. Cell Lysate Preparation
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS.[5]
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay). Adjust the concentration to 1 mg/mL with lysis buffer.
B. Pre-clearing the Lysate (Optional but Recommended)
-
Add 20 µL of Protein A/G bead slurry to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[4]
-
Pellet the beads using a magnetic rack or by centrifugation (1,000 x g for 1 minute at 4°C).[4]
-
Carefully transfer the supernatant to a new pre-chilled tube.
C. Immunoprecipitation
-
Add 2 µg of the primary antibody to the pre-cleared lysate. For the negative control, add 2 µg of the isotype control IgG to a separate tube of lysate.
-
Incubate overnight at 4°C on a rotator to form the antibody-antigen complex.[1]
-
Add 40 µL of pre-washed Protein A/G bead slurry to each tube.[4]
-
Incubate for 1-3 hours at 4°C on a rotator.
D. Washing
-
Pellet the beads using a magnetic rack or by centrifugation.
-
Carefully remove and discard the supernatant.
-
Add 1 mL of ice-cold wash buffer and resuspend the beads.
-
Pellet the beads again and discard the supernatant.
-
Repeat the wash steps three to five times to ensure the removal of non-specifically bound proteins.[1][4]
E. Elution
-
After the final wash, remove all of the supernatant.
-
Add 50 µL of 2x Laemmli sample buffer to the beads.
-
Vortex briefly and heat the samples at 95-100°C for 5-10 minutes to elute the protein and denature it for SDS-PAGE.
-
Pellet the beads and carefully transfer the supernatant, which contains the immunoprecipitated protein, to a new tube. The sample is now ready for analysis by Western blotting.
Visualizations
Caption: Experimental workflow for immunoprecipitation.
Caption: Illustrative JAK/STAT signaling pathway with potential regulation by RNF6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RNF6 ring finger protein 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. GNF Protein brand | Food additives Solutions -Gnfchem [gnfchem.com]
- 4. Opinion: Standardizing gene product nomenclature—a call to action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GDF6 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Flow Cytometry Analysis with GNF-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-6 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] this compound inhibits the constitutive activation of the FLT3 receptor, leading to the suppression of downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells.[1]
Flow cytometry is a powerful technique for the single-cell analysis of protein expression and post-translational modifications, such as phosphorylation. This application note provides a detailed protocol for the use of this compound in flow cytometry to analyze the phosphorylation status of key downstream targets of the FLT3 signaling pathway, such as STAT5, PI3K/AKT, and MAPK/ERK.[1] This method allows for the quantitative assessment of the inhibitory activity of this compound in a cellular context, making it a valuable tool for drug discovery and development.
Principle of the Assay
This protocol describes the intracellular staining of phosphorylated proteins for flow cytometric analysis. Cells are first treated with this compound to inhibit FLT3 signaling. Subsequently, the cells are fixed to preserve the phosphorylation status of intracellular proteins and then permeabilized to allow for the entry of fluorochrome-conjugated antibodies that specifically recognize the phosphorylated forms of target proteins. The intensity of the fluorescence signal, measured by a flow cytometer, is proportional to the amount of the phosphorylated protein in each cell. This allows for the determination of the dose-dependent inhibitory effect of this compound on the FLT3 signaling pathway.
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting the FLT3 signaling pathway.
Caption: this compound inhibits the FLT3 receptor, blocking downstream signaling pathways.
Experimental Protocol
This protocol is optimized for the analysis of phosphorylated STAT5 (p-STAT5) in the FLT3-ITD positive AML cell line, MV4-11.
Materials and Reagents
-
Cell Line: MV4-11 (FLT3-ITD positive acute myeloid leukemia cell line)
-
Compound: this compound (prepare a 10 mM stock solution in DMSO)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Fixation and Permeabilization:
-
Fixation Buffer (e.g., BioLegend's Fixation Buffer)
-
Permeabilization Buffer (e.g., BioLegend's Intracellular Staining Perm Wash Buffer)
-
-
Antibodies:
-
PE anti-human p-STAT5 (pY694) antibody
-
PE mouse IgG1, κ isotype control
-
-
Staining Buffer: PBS with 2% FBS.
-
Flow Cytometer: A flow cytometer capable of detecting PE fluorescence.
Experimental Workflow
Caption: Experimental workflow for this compound analysis by flow cytometry.
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture MV4-11 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Add the diluted this compound solutions or vehicle control to the cells.
-
Incubate for 2 hours at 37°C.
-
-
Cell Fixation: [2]
-
After incubation, transfer the cells to flow cytometry tubes.
-
Centrifuge at 350 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature in the dark.[2]
-
-
Cell Permeabilization: [2]
-
Wash the cells once with 2 mL of Cell Staining Buffer.
-
Centrifuge at 350 x g for 5 minutes and discard the supernatant.
-
Resuspend the fixed cells in 1 mL of 1X Intracellular Staining Perm Wash Buffer.[2]
-
Centrifuge at 350 x g for 5-10 minutes and discard the supernatant. Repeat this wash step twice.[2]
-
-
Intracellular Staining:
-
Resuspend the permeabilized cell pellet in 100 µL of Permeabilization Buffer containing the PE-conjugated anti-p-STAT5 antibody or the isotype control at the recommended concentration.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells once with 2 mL of Cell Staining Buffer.
-
Centrifuge at 350 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of Cell Staining Buffer.
-
Acquire events on a flow cytometer. Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the single-cell population using FSC-A vs. FSC-H.
-
Determine the Median Fluorescence Intensity (MFI) of the PE signal for each sample.
-
Normalize the MFI of the this compound treated samples to the vehicle control.
-
Plot the percentage of p-STAT5 inhibition against the log of this compound concentration to determine the IC50 value.
-
Data Presentation
The following table summarizes hypothetical data from a dose-response experiment with this compound in MV4-11 cells.
| This compound Concentration (nM) | Median Fluorescence Intensity (MFI) of p-STAT5 | % Inhibition of p-STAT5 Phosphorylation |
| 0 (Vehicle) | 1500 | 0 |
| 0.1 | 1450 | 3.3 |
| 1 | 1200 | 20.0 |
| 10 | 750 | 50.0 |
| 100 | 200 | 86.7 |
| 1000 | 160 | 89.3 |
| 10000 | 155 | 89.7 |
Note: This data is for illustrative purposes only.
Troubleshooting
-
High background staining: Ensure adequate washing steps after permeabilization and antibody staining. Titrate the antibody to determine the optimal concentration. Use an isotype control to assess non-specific binding.
-
Low signal: Confirm that the target protein is expressed and phosphorylated in the cell line used. Check the expiration date and storage conditions of the antibody. Ensure proper fixation and permeabilization.
-
High cell death: Handle cells gently throughout the protocol. Use a viability dye to exclude dead cells from the analysis.
Conclusion
The flow cytometry protocol described in this application note provides a robust and quantitative method for assessing the inhibitory activity of this compound on the FLT3 signaling pathway. This assay can be adapted to analyze other phosphorylated proteins in various cell types, making it a versatile tool for cancer research and drug development. The detailed protocol and data analysis guidelines will enable researchers to effectively utilize this compound as a tool to investigate FLT3-driven malignancies.
References
Application Notes and Protocols for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. This approach offers the potential to target proteins previously considered "undruggable." This document provides detailed application notes and protocols related to two distinct but relevant topics in the field of TPD: the use of GNF-related compounds in the development of Proteolysis Targeting Chimeras (PROTACs) and the function of the E3 ubiquitin ligase MARCHF6. While a specific small molecule degrader named "GNF-6" is not prominently described in the scientific literature, the "GNF" designation is associated with the Genomics Institute of the Novartis Research Foundation, which has developed numerous small molecules. One such compound, GNF-2-acid, is a building block for PROTACs. Additionally, the E3 ligase MARCHF6, with a similar-sounding name, is a key player in a specific protein degradation pathway.
Section 1: GNF Compounds in Targeted Protein Degradation
While specific GNF compounds are more commonly known as kinase inhibitors, they can be chemically modified to function as warheads in PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
GNF-2-acid: A Building Block for PROTAC Synthesis
GNF-2-acid is a derivative of the Bcr-Abl inhibitor GNF-2 and serves as a valuable chemical tool for the synthesis of PROTACs.[1] It acts as a "control" ligand, meaning it can be used to synthesize a PROTAC where the warhead's binding to the target protein is known, allowing researchers to investigate the efficacy of the linker and E3 ligase ligand.
Table 1: Properties of GNF-2 and Related Compounds
| Compound | Target | IC50 | Application in Protein Degradation |
| GNF-2 | Bcr-Abl | 138 nM (in Ba/F3.p210 cells)[2] | Allosteric inhibitor; can be used as a warhead in PROTACs.[2][3][4] |
| GNF-2-acid | - | - | A derivative of GNF-2 used as a starting material for PROTAC synthesis.[1] |
| GNF-5 | Bcr-Abl | - | Allosteric inhibitor; has been successfully linked to a VHL ligand to create a PROTAC for BCR-ABL1 degradation.[4] |
| GNF-5837 | pan-Trk | 7-11 nM (in Ba/F3 cells with Tel-Trk fusions)[5][6] | Kinase inhibitor; potential warhead for Trk-targeting PROTACs.[5][6][7][8] |
| GNF-2133 | DYRK1A | 6.2 nM[9][10] | Kinase inhibitor; potential warhead for DYRK1A-targeting PROTACs.[9][10] |
| GNF-1331 | Porcupine | 12 nM[11] | Inhibitor of Wnt signaling; potential warhead for Porcupine-targeting PROTACs.[11] |
Signaling Pathway and Experimental Workflow
The general mechanism of a GNF-based PROTAC involves hijacking an E3 ubiquitin ligase to induce the degradation of the target protein.
Caption: GNF-based PROTAC mechanism of action.
Experimental Protocol: Western Blotting for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein after treatment with a GNF-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
GNF-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the GNF-based PROTAC or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Include a control group pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) before adding the PROTAC to confirm proteasome-dependent degradation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Section 2: MARCHF6 E3 Ubiquitin Ligase
MARCHF6 (Membrane Associated Ring-CH-Type Finger 6), also known as TEB4, is an E3 ubiquitin ligase embedded in the endoplasmic reticulum membrane.[12] It plays a crucial role in the Ac/N-degron pathway, which targets proteins for degradation based on their N-terminal acetylated residues.[12][13]
Substrates and Biological Function
MARCHF6 has a diverse range of substrates and is involved in several key cellular processes:
Table 2: Known Substrates and Functions of MARCHF6
| Substrate | Cellular Process | Reference |
| RGS2, PLIN2 | Ac/N-degron pathway, Ferroptosis regulation | [13][14] |
| Squalene monooxygenase (SM), HMGCR | Cholesterol biosynthesis | [12] |
| ACSL4, p53 | Ferroptosis regulation | [15] |
| Pro-opiomelanocortin (POMC) | ER stress and metabolic homeostasis | [16][17] |
| Type II deiodinase | Thyroid hormone signaling | [12] |
MARCHF6 acts as a sensor for cellular NADPH levels, and its activity is upregulated by NADPH, leading to the downregulation of ferroptosis.[15] It can have both pro- and anti-ferroptotic roles depending on the specific substrate it targets.[14][18][19]
Signaling Pathway of MARCHF6-mediated Degradation
Caption: The Ac/N-degron pathway mediated by MARCHF6.
Experimental Protocol: Immunoprecipitation to Identify MARCHF6 Substrates
This protocol describes how to perform co-immunoprecipitation (Co-IP) to identify proteins that interact with and are potential substrates of MARCHF6.
Materials:
-
Cells expressing tagged MARCHF6 (e.g., FLAG- or HA-tagged)
-
Co-IP lysis buffer (non-denaturing)
-
Anti-tag antibody (e.g., anti-FLAG M2 affinity gel)
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Mass spectrometry facility for protein identification
Procedure:
-
Cell Culture and Lysis:
-
Grow cells expressing tagged MARCHF6.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with an anti-tag antibody conjugated to beads (e.g., anti-FLAG M2 affinity gel) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Include a control immunoprecipitation using a non-specific IgG antibody.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer (typically 3-5 times) to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done by competitive elution with a peptide corresponding to the tag or by boiling in Laemmli sample buffer for subsequent western blot analysis.
-
-
Analysis:
-
For Western Blotting: Run the eluted proteins on an SDS-PAGE gel and perform a western blot to confirm the immunoprecipitation of tagged MARCHF6 and to probe for a known or suspected interacting protein.
-
For Mass Spectrometry: Elute the proteins under non-denaturing conditions if possible, or directly digest the proteins on the beads. Submit the samples for mass spectrometry analysis to identify all interacting proteins.
-
-
Data Interpretation:
-
Compare the list of proteins identified in the MARCHF6 IP to the list from the control IgG IP. Proteins enriched in the MARCHF6 sample are potential interacting partners and substrates.
-
Caption: Workflow for identifying MARCHF6 substrates via immunoprecipitation.
Conclusion
The field of targeted protein degradation offers exciting opportunities for both basic research and drug development. While the specific molecule "this compound" for protein degradation remains elusive in public databases, the principles of using GNF-derived compounds as warheads for PROTACs are well-established. Furthermore, understanding the function of E3 ligases like MARCHF6 is critical for developing novel degradation strategies. The protocols and information provided herein offer a starting point for researchers to explore these avenues of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GNF-5837 | CAS:1033769-28-6 | Pan-Trk inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Delineation of the substrate recognition domain of MARCHF6 E3 ubiquitin ligase in the Ac/N-degron pathway and its regulatory role in ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Delineation of the substrate recognition domain of MARCHF6 E3 ubiquitin ligase in the Ac/N-degron pathway and its regulatory role in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Marchf6 E3 ubiquitin ligase critically regulates endoplasmic reticulum stress, ferroptosis, and metabolic homeostasis in POMC neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Ac/N-Degron Domain of MARCHF6 E3 Ubiquitin Ligase and Its Role in Regulating Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GNF-6 experimental variability and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing GNF-6 effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a type-II kinase inhibitor that specifically targets the Bcr-Abl tyrosine kinase.[1][2][3] It is noteworthy for its ability to inhibit the T315I "gatekeeper" mutant of Bcr-Abl, which is a common source of resistance to other Bcr-Abl inhibitors like imatinib.[1][2]
Q2: What is the mechanism of action of this compound?
This compound acts as an ATP-competitive inhibitor.[4][5][6] It binds to the kinase domain of Abl, stabilizing an inactive "DFG-out" conformation. This is achieved by disrupting the assembly of a network of hydrophobic interactions known as the hydrophobic spine, which is crucial for kinase activity.[4][5] A co-crystal structure of this compound with the Abl kinase domain has confirmed this binding mode, which is similar to that of imatinib.[1][2]
Q3: In what types of experimental systems has this compound been validated?
This compound has been validated in both biochemical and cellular assays. Cellular activity has been demonstrated using Ba/F3 murine pro-B cells transformed with wild-type or mutant Bcr-Abl.[1][2] These cells become dependent on Bcr-Abl signaling for their proliferation, making them a standard model for testing Bcr-Abl inhibitors.[2]
Q4: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the specific Bcr-Abl variant and the assay type. A summary of reported values is provided in the data table below.
Quantitative Data Summary
| Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| c-Abl-T334I | Biochemical | 0.25 | [4] |
| BCR-ABL | Biochemical | 0.09 | [4] |
| BCR-ABL-T315I | Biochemical | 0.590 | [4] |
| Wild-type Bcr-Abl (in Ba/F3 cells) | Cellular Proliferation | <0.005 | [1][2] |
| T315I Bcr-Abl (in Ba/F3 cells) | Cellular Proliferation | 0.303 | [1][2] |
| T315I Bcr-Abl (in Ba/F3 cells) | Cellular Autophosphorylation | 0.243 | [1][2] |
| Untransformed Ba/F3 cells | Cellular Proliferation | 1.7 | [1][2] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Experimental Variability in IC50 Values | 1. Compound Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. 2. Cell Health and Density: The physiological state and number of cells can significantly impact drug response. 3. Assay-Specific Conditions: Differences in incubation time, serum concentration, and detection reagents can alter results. | 1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in media. Avoid repeated freeze-thaw cycles. 2. Maintain consistent cell passage numbers, ensure high viability (>95%) before plating, and optimize cell seeding density for each cell line. 3. Standardize all assay parameters and perform quality control checks on all reagents. |
| Apparent Low Potency or Lack of Efficacy | 1. Incorrect Concentration Range: The effective concentration may be outside the tested range. 2. Cell Line Resistance: The cell line used may not be dependent on Bcr-Abl signaling or may have other resistance mechanisms. 3. Compound Degradation: this compound may be unstable under certain storage or experimental conditions. | 1. Perform a wide-range dose-response curve (e.g., from nanomolar to high micromolar) to determine the optimal concentration range. 2. Confirm Bcr-Abl expression and activity in your cell line using Western blotting for total and phosphorylated Bcr-Abl. 3. Store the compound as recommended by the supplier and prepare fresh dilutions for each experiment. |
| Off-Target Effects or Cellular Toxicity | 1. Non-Specific Kinase Inhibition: While designed to be specific, this compound may inhibit other kinases at higher concentrations. A related compound, GNF-7, was noted to have a lack of selectivity. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Test this compound in a control cell line that does not express Bcr-Abl to assess non-specific toxicity.[1][2] Consider performing a kinome scan to identify potential off-target kinases. 2. Ensure the final solvent concentration in your assay is low (typically <0.5%) and include a solvent-only control in all experiments. |
Experimental Protocols
Cellular Proliferation Assay using Ba/F3 Cells
This protocol is a generalized procedure based on the experimental descriptions found in the literature for assessing the anti-proliferative activity of this compound.[1][2]
Materials:
-
Ba/F3 cells expressing wild-type or T315I Bcr-Abl
-
Untransformed Ba/F3 cells (as a control)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Culture: Culture Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. For untransformed Ba/F3 cells, supplement the medium with Interleukin-3 (IL-3).
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Cell Seeding: Plate the Ba/F3 cells in 96-well plates at a pre-determined optimal density.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using appropriate software.
Visualizations
This compound Mechanism of Action and Bcr-Abl Signaling
Caption: this compound inhibits the constitutively active Bcr-Abl kinase, blocking downstream pro-survival and proliferative signaling pathways.
General Experimental Workflow for this compound
Caption: A typical workflow for evaluating the efficacy of this compound in a cell-based assay.
References
- 1. A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” mutant of Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
GNF-X Inhibitor Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for GNF-X inhibitors. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of GNF-X and its mechanism of action?
A1: GNF-X is a potent and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2][3] It functions by binding to the kinase domain of Trk receptors, preventing their autophosphorylation and the subsequent activation of downstream signaling pathways such as RAS/ERK, PI3K/AKT, and PLC-γ1.[1] This inhibition ultimately blocks the pro-survival and proliferative signals mediated by neurotrophins.
Q2: What are the known off-targets for GNF-X inhibitors?
A2: While GNF-X inhibitors like GNF-5837 and GNF-4256 are designed to be highly selective for Trk kinases, some off-target activity has been observed at higher concentrations. For instance, GNF-5837 has shown some inhibitory activity against FMS, KDR, c-Kit, and PDGFRβ.[1] Similarly, GNF-4256 has displayed marginal activity against the ROS1 receptor tyrosine kinase.[2] It is crucial to consult the specific datasheet for your GNF-X compound for a detailed kinase selectivity profile.
Q3: My cells are showing unexpected phenotypes (e.g., toxicity, altered morphology) even at low concentrations of the GNF-X inhibitor. What could be the cause?
A3: Unexpected phenotypes at low concentrations could be due to several factors:
-
On-target effects in a sensitive cell line: The observed phenotype might be a potent, on-target effect of Trk inhibition in your specific cell model that was previously uncharacterized.
-
Potent off-target effects: The GNF-X inhibitor could be interacting with a high-affinity off-target that is critical for the health or morphology of your cells.
-
Compound stability and degradation: The compound may be degrading into active metabolites with different target profiles.
-
Experimental artifacts: Issues with cell culture conditions, reagent quality, or the experimental setup could be contributing to the observed effects.
Q4: How can I confirm that the observed phenotype is due to an off-target effect?
A4: Confirming an off-target effect requires a multi-pronged approach:
-
Use a structurally distinct Trk inhibitor: If a different, structurally unrelated Trk inhibitor with a distinct off-target profile recapitulates the phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: Attempt to rescue the phenotype by expressing a form of Trk that is resistant to the inhibitor but retains its kinase activity.
-
Target knockdown/knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate Trk expression. If the phenotype of Trk knockdown/knockout is similar to that of the inhibitor treatment, it supports an on-target mechanism.
-
Off-target validation: Investigate the potential off-targets identified in kinase profiling assays using specific inhibitors or genetic knockdown for those targets to see if the phenotype is replicated.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating off-target effects of GNF-X inhibitors.
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Off-target activity of the GNF-X inhibitor.
-
Troubleshooting Steps:
-
Verify On-Target Engagement: Confirm that the GNF-X inhibitor is inhibiting Trk phosphorylation in your cellular system at the concentrations used. A Western blot for phosphorylated Trk (p-Trk) is a standard method.
-
Perform a Dose-Response Curve: Determine the IC50 for Trk inhibition and the IC50 for the observed phenotype. A significant rightward shift in the phenotypic IC50 compared to the target IC50 may suggest an off-target effect.
-
Consult Kinase Selectivity Data: Review the kinase selectivity profile for your specific GNF-X compound. Identify potential off-targets that are potently inhibited at concentrations close to those used in your experiment.
-
Problem 2: Observed phenotype does not match known Trk signaling outcomes.
-
Possible Cause: The phenotype is driven by inhibition of one or more off-targets.
-
Troubleshooting Steps:
-
Orthogonal Controls: As mentioned in the FAQs, use a structurally unrelated Trk inhibitor and Trk knockdown/knockout to differentiate between on- and off-target effects.
-
Chemical Proteomics: Employ techniques like affinity chromatography with immobilized GNF-X to pull down binding partners from cell lysates, which can then be identified by mass spectrometry.
-
Phenotypic Screening with a Library of Kinase Inhibitors: Screen your cells with a panel of selective kinase inhibitors to identify compounds that phenocopy the effects of the GNF-X inhibitor. This can provide clues about the off-target kinase or pathway involved.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of representative GNF-X compounds against their primary targets and selected off-targets.
Table 1: In Vitro Potency of GNF-5837 Against Trk and Other Kinases
| Target | IC50 (nM) |
| TrkA | 8 |
| TrkB | 8 |
| TrkC | 10 |
| FMS | >1000 |
| KDR | 190 |
| c-Kit | 1200 |
| PDGFRβ | 1100 |
Data synthesized from publicly available information.
Table 2: Cellular Activity of GNF-4256
| Target | Cellular IC50 (nM) |
| TrkA | 50 |
| TrkB | 50 |
| TrkC | 50 |
| ROS1 | 3800 |
Data derived from studies on neuroblastoma cell lines.[2]
Experimental Protocols
Protocol 1: Western Blot for Trk Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of the GNF-X inhibitor or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phosphorylated Trk (p-Trk) overnight at 4°C. Wash and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Trk to normalize for protein loading.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
-
Compound Submission: Provide the GNF-X inhibitor to a commercial service provider or an in-house screening facility.
-
Assay Format: The inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400).
-
Activity Measurement: Kinase activity is measured using various methods, such as radiometric assays (33P-ATP incorporation) or fluorescence-based assays (e.g., HTRF, FP).
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >75%).
-
Follow-up: For significant hits, dose-response curves are generated to determine the IC50 values.
Visualizations
Caption: GNF-X inhibits Trk receptor signaling pathways.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TrkB Inhibition by GNF-4256 Slows Growth and Enhances Chemotherapeutic Efficacy in Neuroblastoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TrkB inhibition by GNF-4256 slows growth and enhances chemotherapeutic efficacy in neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF-6 stability issues in solution
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common stability and solubility issues encountered when working with GNF compounds, specifically GNF-6231 and GNF-2. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are GNF-6231 and GNF-2, and what are their mechanisms of action?
A1:
-
GNF-6231 is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway. By inhibiting PORCN, GNF-6231 blocks the secretion of all Wnt ligands, effectively shutting down Wnt signaling.[1][2][3][4] This pathway is crucial in embryonic development and its aberrant activation is a driver in numerous cancers.[1][3]
-
GNF-2 is a selective, allosteric, non-ATP competitive inhibitor of the Bcr-Abl kinase.[5][6] It binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that inhibits its kinase activity.[7][8][9] GNF-2 is utilized in research related to chronic myelogenous leukemia (CML) and other conditions driven by Bcr-Abl activity.[7][8]
Q2: What is the recommended solvent for preparing stock solutions of GNF compounds?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of both GNF-6231 and GNF-2.[4]
Q3: I'm observing precipitation when I dilute my GNF compound stock solution in an aqueous buffer. What can I do?
A3: This is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.1% or lower in your aqueous solution.
-
Use a surfactant: Consider adding a non-ionic surfactant like Tween-80 to your dilution buffer.
-
Incorporate serum: If your experiment allows, the presence of fetal bovine serum (FBS) can help keep the compound in solution.
-
Vortex during dilution: Add the stock solution to the aqueous medium while vigorously vortexing to promote rapid dispersion.[4]
Q4: My GNF compound is not having the expected effect in my cell-based assay. What are some possible reasons?
A4: Several factors could be at play:
-
Compound Precipitation: As mentioned, the compound may be precipitating out of your cell culture medium.
-
Cell Line Specifics: If your cell line has a mutation downstream of the target (e.g., a β-catenin mutation for GNF-6231), it will be insensitive to the inhibitor.[4]
-
Assay Timing: The inhibition of signaling pathways is not always instantaneous. There may be a lag between compound addition and observable downstream effects. Consider optimizing your treatment duration.[4]
-
Compensatory Signaling: Cells can sometimes adapt to the inhibition of one pathway by upregulating others.[4]
Troubleshooting Guides
Issue: GNF-6231 In-Vitro Efficacy Issues
| Symptom | Possible Cause | Suggested Solution |
| No or weak effect in a cell-based assay | Compound precipitation in aqueous media. | Ensure the final DMSO concentration is low (≤ 0.1%). Add the stock solution to the medium with vigorous vortexing.[4] |
| Cell line has a downstream mutation (e.g., in β-catenin or APC). | Use a cell line known to be responsive to Wnt secretion inhibition.[4] | |
| Insufficient treatment duration. | Optimize the incubation time to allow for the turnover of pre-existing Wnt ligands.[4] | |
| Increased cell proliferation | Potential paradoxical effect due to complex signaling feedback loops. | Re-evaluate the cellular context and consider if non-canonical Wnt signaling is dominant.[4] |
Issue: GNF-2 In-Vitro Efficacy Issues
| Symptom | Possible Cause | Suggested Solution |
| No or weak inhibition of Bcr-Abl phosphorylation | Incorrect concentration or inactive compound. | Verify the concentration of your stock solution and test its activity on a sensitive, well-characterized Bcr-Abl positive cell line like K562. |
| Cell line expresses a resistant Bcr-Abl mutant. | GNF-2 may be less effective against certain mutations. Sequence the Bcr-Abl gene in your cell line to check for known resistance mutations.[7] | |
| Off-target effects observed | High compound concentration. | Perform a dose-response curve to determine the optimal concentration with minimal off-target effects. GNF-2 is highly selective, but off-target effects are always possible at high concentrations.[5] |
Quantitative Data Summary
GNF-6231 Inhibitory Concentration
| Target | Assay Type | IC50 |
| Porcupine (PORCN) | Enzymatic Assay | 0.8 nM[10] |
GNF-2 Inhibitory Concentrations
| Cell Line | Assay Type | IC50 |
| Ba/F3.p210 | Cell Proliferation | 138 nM[6] |
| K562 | Cell Proliferation | 273 nM[5][6] |
| SUP-B15 | Cell Proliferation | 268 nM[5][6] |
| Ba/F3.p210 | Bcr-Abl Phosphorylation | 267 nM[6] |
Experimental Protocols
Protocol 1: In Vitro Wnt Signaling Reporter Assay with GNF-6231
This protocol describes a luciferase-based reporter assay to measure the inhibition of Wnt signaling.
-
Cell Seeding: Plate a Wnt-responsive reporter cell line (e.g., with a TOP/FOPflash reporter system) in a 96-well plate to achieve 70-80% confluency at the time of the assay.
-
Compound Treatment: The next day, treat the cells with a serial dilution of GNF-6231. Include a vehicle control (e.g., 0.1% DMSO).
-
Wnt Stimulation (if necessary): If the cell line has low endogenous Wnt signaling, stimulate the pathway by co-culturing with a Wnt-producing cell line or by adding purified Wnt ligand.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the Wnt-responsive luciferase signal (TOPflash) to a negative control (FOPflash) or a co-transfected Renilla luciferase signal. Plot the normalized activity against the log of the GNF-6231 concentration to determine the IC50 value.[4]
Protocol 2: In Vivo Antitumor Efficacy Study with GNF-6231
This is a general guideline for a xenograft study in mice.
-
Animal Model: Use an appropriate mouse model with a Wnt-driven tumor, such as MMTV-Wnt1 transgenic mice or a xenograft of a Wnt-dependent cancer cell line.[4]
-
Tumor Implantation: Implant tumor cells or fragments subcutaneously.
-
Tumor Growth Monitoring: Regularly monitor tumor growth with calipers.
-
Treatment Initiation: Once tumors reach a specified size (e.g., 100-200 mm³), randomize animals into treatment and control groups.[4]
-
GNF-6231 Administration: Prepare a formulation of GNF-6231 for oral gavage (e.g., in 0.5% methylcellulose/0.5% Tween 80) and administer as per the study design.[4] Doses of 0.3, 1.0, and 3.0 mg/kg have been shown to be effective.[11]
Protocol 3: Cell Proliferation Assay with GNF-2
This protocol uses the MTT assay to determine the effect of GNF-2 on the proliferation of Bcr-Abl positive cells.
-
Cell Seeding: Plate cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add serial dilutions of GNF-2 to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming GNF-6 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with GNF-6, a potent allosteric inhibitor of the BCR-ABL kinase, particularly the T315I mutant.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor that binds to the myristoyl pocket of the ABL kinase domain of BCR-ABL. This binding induces a conformational change that locks the kinase in an inactive state, preventing its downstream signaling and the proliferation of BCR-ABL-dependent cells. Unlike ATP-competitive inhibitors, this compound is effective against the T315I "gatekeeper" mutation, which confers resistance to many traditional tyrosine kinase inhibitors (TKIs).
Q2: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to this compound, and other allosteric ABL inhibitors, can arise through several mechanisms:
-
On-Target Mutations: Mutations within the myristoyl binding pocket of BCR-ABL can prevent this compound from binding effectively.
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that are independent of BCR-ABL signaling. Commonly implicated pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.
-
BCR-ABL Transcript Variants: Certain splice variants of BCR-ABL that lack the SH3 domain may exhibit primary resistance to allosteric inhibitors like this compound.
Q3: How can I confirm if my cells have developed resistance to this compound?
The most direct way to confirm resistance is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase (typically >3-fold) in the IC50 value indicates the development of resistance.
Q4: What strategies can I employ to overcome this compound resistance in my cell lines?
Several strategies can be explored to overcome this compound resistance:
-
Combination Therapy: Combining this compound with other inhibitors can be effective.
-
With ATP-competitive TKIs: Using this compound in combination with second-generation TKIs like nilotinib (B1678881) or dasatinib (B193332) can be a powerful approach. This dual targeting of both the allosteric and ATP-binding sites of BCR-ABL can prevent the emergence of resistance and be effective against existing resistant clones.[1]
-
With Bypass Pathway Inhibitors: If resistance is mediated by the activation of bypass pathways, combining this compound with inhibitors of those pathways (e.g., PI3K inhibitors or MEK inhibitors) may restore sensitivity.
-
-
Efflux Pump Inhibition: If resistance is due to the overexpression of efflux pumps, co-treatment with an inhibitor of the specific pump (e.g., a selective ABCG2 inhibitor) may reverse the resistance phenotype.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for this compound | Cell passage number variability; Inconsistent cell seeding density; Reagent instability. | Maintain a consistent cell passage number for all experiments. Ensure precise and uniform cell seeding. Prepare fresh dilutions of this compound from a stable stock solution for each experiment. |
| High background in Western blots for phosphorylated proteins | Inadequate washing steps; Non-specific antibody binding; High concentration of primary or secondary antibody. | Increase the number and duration of washing steps. Use a high-quality blocking buffer (e.g., 5% BSA in TBST). Optimize antibody concentrations through titration. |
| Low yield of RNA for qRT-PCR analysis | Low cell number; Inefficient RNA extraction method. | Start with a sufficient number of cells (e.g., >1x10^6). Use a reputable RNA extraction kit and follow the manufacturer's protocol carefully. |
| This compound combination therapy shows high toxicity to cells | Suboptimal drug concentrations; Synergistic toxicity. | Perform a dose-matrix experiment to identify synergistic and non-toxic concentrations of both drugs. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant CML Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| K562 | Parental, this compound sensitive | 50 | 1 |
| K562-R1 | This compound Resistant (Myristoyl Pocket Mutation) | 1500 | 30 |
| K562-R2 | This compound Resistant (ABCG2 Overexpression) | 800 | 16 |
| K562-R3 | This compound Resistant (PI3K Pathway Activation) | 600 | 12 |
Table 2: Effect of Combination Therapies on this compound Resistant Cell Lines (Hypothetical Data)
| Cell Line | Treatment | IC50 of this compound (nM) |
| K562-R1 | This compound + Nilotinib (10 nM) | 100 |
| K562-R2 | This compound + ABCG2 Inhibitor (1 µM) | 75 |
| K562-R3 | This compound + PI3K Inhibitor (50 nM) | 90 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Culture parental cells (e.g., K562) in standard growth medium.
-
Expose cells to a low concentration of this compound (e.g., the IC20).
-
Monitor cell viability. Initially, a significant portion of the cells will die.
-
Allow the surviving cells to repopulate.
-
Gradually increase the concentration of this compound in a stepwise manner over several weeks to months.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a stable resistant population is established (e.g., >10-fold increase in IC50), single-cell clone to isolate resistant colonies.
Protocol 2: Western Blotting for BCR-ABL Downstream Signaling
-
Seed sensitive and resistant cells and treat with this compound at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-BCR-ABL (pY245)
-
Total BCR-ABL
-
Phospho-CrkL (pY207)
-
Total CrkL
-
Phospho-AKT (pS473)
-
Total AKT
-
Phospho-ERK1/2 (pT202/pY204)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
Protocol 3: Quantitative RT-PCR for ABCG2 Expression
-
Isolate total RNA from sensitive and resistant cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for ABCG2 and a housekeeping gene (e.g., GAPDH or ACTB).
-
ABCG2 Forward Primer: 5'-TGGCTGTCATGGCTTCAGTA-3'
-
ABCG2 Reverse Primer: 5'-GCCACGTGATTCTTCCACAA-3'
-
-
Calculate the relative expression of ABCG2 in resistant cells compared to sensitive cells using the ΔΔCt method.
Mandatory Visualizations
Caption: this compound inhibits BCR-ABL, blocking downstream signaling pathways.
Caption: Mechanisms of acquired resistance to this compound in cancer cell lines.
Caption: Workflow for investigating and overcoming this compound resistance.
References
Technical Support Center: Preclinical Toxicity of GNF-6
Disclaimer: Extensive searches for a compound specifically designated "GNF-6" have not yielded any publicly available toxicity data in animal models. The following information is provided as a representative example of a technical support center for a fictional small molecule kinase inhibitor, hereby named "Exemplarib," to demonstrate the requested format and content structure. The data presented is illustrative and should not be considered representative of any real-world compound.
Frequently Asked Questions (FAQs)
Q1: What is the acute toxicity of Exemplarib in rodents?
A1: Acute toxicity studies have been conducted in both mice and rats via oral (PO) and intravenous (IV) administration to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity. Overdose in both species led to neurological signs (lethargy, ataxia) and gastrointestinal effects (diarrhea, weight loss).
Q2: Have any repeat-dose toxicity studies been performed for Exemplarib?
A2: Yes, 14-day and 28-day repeat-dose toxicity studies have been completed in rats (oral gavage) and dogs (capsule). The primary dose-limiting toxicities observed were related to gastrointestinal intolerance and hematological changes.
Q3: What are the known target organs of Exemplarib toxicity?
A3: Based on preclinical studies, the primary target organs for Exemplarib-related toxicity are the gastrointestinal tract (emesis, diarrhea, mucosal erosion), hematopoietic system (anemia, neutropenia), and liver (transaminase elevations at high doses).
Q4: Are there any known cardiovascular safety concerns with Exemplarib?
A4: An in vitro hERG assay showed a low potential for QT prolongation. In vivo cardiovascular telemetry studies in dogs at exposures exceeding the projected clinical therapeutic levels did not reveal any significant effects on heart rate, blood pressure, or ECG intervals.
Troubleshooting Guide
Problem 1: High mortality observed in mice during a 7-day oral dosing study at 50 mg/kg.
Possible Causes & Solutions:
-
Formulation Issue: Ensure the formulation is homogenous and the vehicle is well-tolerated. Consider preparing fresh formulations more frequently.
-
Strain Sensitivity: Different mouse strains can exhibit varied sensitivity. Verify the strain used against historical control data. If using a more sensitive strain, consider a dose reduction.
-
Gavage Injury: Improper gavage technique can lead to esophageal or gastric injury, increasing compound absorption or causing local inflammation. Ensure technicians are properly trained and using appropriate gavage needle sizes.
Problem 2: Inconsistent plasma exposure (AUC) in rats during a 14-day study.
Possible Causes & Solutions:
-
Food Effects: The presence of food in the stomach can significantly alter the absorption of orally administered compounds. Standardize the fasting period before dosing.
-
Metabolic Induction/Inhibition: Exemplarib may be inducing its own metabolism over time. Consider collecting satellite pharmacokinetic samples at earlier time points in a future study to assess this.
-
Sample Handling: Ensure proper and consistent sample collection, processing, and storage to prevent compound degradation.
Quantitative Toxicity Data
Table 1: Acute Toxicity of Exemplarib
| Species | Route | Dose (mg/kg) | Observations |
| Mouse | PO | 1000 | Lethargy, ataxia within 2 hours |
| 2000 | Severe ataxia, mortality in 2/5 animals | ||
| Rat | IV | 50 | No adverse effects |
| 100 | Transient lethargy |
Table 2: Key Findings from a 28-Day Rat Repeat-Dose Oral Toxicity Study
| Dose Group (mg/kg/day) | Key Hematological Findings | Key Clinical Chemistry Findings | Key Histopathological Findings |
| 10 | No significant findings | No significant findings | No significant findings |
| 30 | Mild, non-regenerative anemia | Minimal elevation in ALT/AST | Minimal hepatocellular hypertrophy |
| 100 | Moderate anemia, mild neutropenia | Moderate elevation in ALT/AST | Mild gastric mucosal erosion |
Experimental Protocols
Protocol 1: 14-Day Repeat-Dose Oral Toxicity Study in Sprague-Dawley Rats
-
Animals: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Groups:
-
Group 1: Vehicle control (0.5% methylcellulose (B11928114) in water)
-
Group 2: 10 mg/kg/day Exemplarib
-
Group 3: 30 mg/kg/day Exemplarib
-
Group 4: 100 mg/kg/day Exemplarib
-
-
Dosing: Once daily oral gavage for 14 consecutive days.
-
Endpoints:
-
Clinical Observations: Twice daily.
-
Body Weights: Weekly.
-
Food Consumption: Weekly.
-
Clinical Pathology (Day 15): Hematology, clinical chemistry, coagulation.
-
Necropsy (Day 15): Gross pathological examination, organ weights.
-
Histopathology: Collection of a full panel of tissues, with microscopic examination of control and high-dose groups, and any gross lesions.
-
Visualizations
Caption: Workflow for a 14-day repeat-dose toxicity study.
Caption: Hypothesized mechanism of action for Exemplarib.
GNF-6 Technical Support Center: Solubility Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with GNF compounds. The information provided is primarily focused on GNF-6231 , a potent and selective Porcupine (PORCN) inhibitor, due to the availability of specific solubility data. The general principles outlined may also apply to other hydrophobic small molecules in the GNF family.
Frequently Asked Questions (FAQs)
Q1: What is GNF-6231 and why is it used in research?
GNF-6231 is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1] This enzyme is essential for the secretion of Wnt ligands.[1] By inhibiting PORCN, GNF-6231 effectively blocks the Wnt signaling pathway, which is critical in cellular processes like proliferation and differentiation.[1] Its role in modulating the Wnt pathway makes it a valuable tool for research into diseases where this pathway is dysregulated, such as cancer.[1]
Q2: What is the recommended solvent for preparing a stock solution of GNF-6231?
The recommended solvent for preparing a high-concentration stock solution of GNF-6231 is high-purity, anhydrous (low-water content) Dimethyl Sulfoxide (DMSO).[1][2]
Q3: How should I store the GNF-6231 stock solution?
To maintain stability and prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.[2] Recommended storage conditions are:
Q4: Is GNF-6231 soluble in aqueous solutions like PBS or cell culture media?
No, GNF-6231 is a hydrophobic molecule and is generally considered insoluble in purely aqueous solutions like water or ethanol.[2][3] Direct dissolution in these buffers will likely result in precipitation.
Troubleshooting Guide
Problem: My GNF-6231 powder is not fully dissolving in DMSO.
-
Question: I've added DMSO to my GNF-6231 vial, but I can still see solid particles. What should I do?
-
Answer: If you encounter difficulty dissolving GNF-6231 in DMSO, you can try the following troubleshooting steps:
-
Ensure DMSO Quality: Verify you are using a fresh, high-purity, and anhydrous grade of DMSO.[1] Moisture absorbed by old DMSO can significantly reduce the solubility of hydrophobic compounds.[3]
-
Gentle Warming: Warm the solution gently to 37°C for 5-10 minutes.[1][2] This can increase the solubility and rate of dissolution.
-
Sonication: Use an ultrasonic water bath to sonicate the solution.[2] This uses energy to break up compound aggregates and aid dispersion and dissolution.
-
Vortexing: Ensure you are vortexing the solution thoroughly for at least 1-2 minutes to provide sufficient mechanical agitation.[1]
-
Problem: My GNF-6231 precipitates when I dilute the DMSO stock into my aqueous assay buffer or cell culture medium.
-
Question: I successfully made a clear stock solution in DMSO, but when I add it to my media for a cell-based assay, the solution turns cloudy. How can I prevent this?
-
Answer: Precipitation upon dilution in aqueous media is a common issue for hydrophobic compounds like GNF-6231.[2] Here are several strategies to mitigate this:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and can also promote precipitation of the compound.[2]
-
Use Surfactants: Consider adding a non-ionic surfactant such as Tween-80 or Pluronic F-68 to your final dilution buffer.[2] These agents can help to keep the compound in solution.
-
Leverage Serum: If your experimental protocol allows, the presence of serum (e.g., Fetal Bovine Serum, FBS) in the cell culture media can help maintain solubility due to the binding of the compound to proteins like albumin.[2]
-
Perform Stepwise Dilutions: Instead of performing a single large dilution (e.g., 1:1000), perform a series of smaller, stepwise dilutions.[2] This gradual reduction in solvent strength can sometimes prevent the compound from crashing out of solution.
-
Data Presentation
The solubility of GNF compounds can vary. The following table summarizes the known solubility for GNF-6231.
| Compound | Solvent | Solubility | Molar Concentration (approx.) |
| GNF-6231 | DMSO | ≥ 36 mg/mL | 80.27 mM |
| GNF-2 | DMSO | ≥ 18.7 mg/mL | > 50 mM |
| GNF-2 | Water | Insoluble | N/A |
| GNF-2 | Ethanol | Insoluble | N/A |
Data sourced from multiple references.[1][3][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM GNF-6231 Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution suitable for long-term storage and subsequent dilution for in vitro assays.
Materials:
-
GNF-6231 powder (MW: 448.49 g/mol )[1]
-
Anhydrous, high-purity DMSO[1]
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heat block set to 37°C[1]
Procedure:
-
Equilibration: Allow the vial of GNF-6231 powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.[1]
-
Solvent Addition: Add the appropriate volume of fresh DMSO to the vial to achieve the desired 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of GNF-6231, add 223 µL of DMSO.[1]
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes.[1]
-
Troubleshooting Dissolution: If particulates remain, warm the solution at 37°C for 5-10 minutes and vortex again, or sonicate in a water bath.[1][2]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and all compound is fully dissolved.[1]
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.[1][2]
Protocol 2: Preparation of GNF-6231 Formulation for In Vivo Studies
This protocol describes a formulation using co-solvents and surfactants to improve the solubility and bioavailability of GNF-6231 for animal studies.
Materials:
-
GNF-6231
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Initial Stock: Prepare a concentrated 30 mg/mL stock solution of GNF-6231 in DMSO.[2]
-
Co-Solvent Addition: For a 1 mL final volume, add 100 µL of the 30 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.[2]
-
Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix again until the solution is uniform.[2]
-
Final Dilution: Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.[2]
-
Final Concentration: This procedure results in a clear solution with a final GNF-6231 concentration of ≥ 3 mg/mL, suitable for administration.[2] It is recommended to use this formulation immediately after preparation.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound compounds.
References
GNF-6 inactive in certain cell types
A Note on Nomenclature: Information available in public literature primarily refers to GNF-2 and GNF-5, which are allosteric inhibitors of ABL kinase. It is possible that "GNF-6" is a related compound or a typographical error. The following troubleshooting guide is based on the known mechanisms of GNF-2 and GNF-5 and general principles of targeted therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is presumed to be an allosteric inhibitor of the ABL family of tyrosine kinases (ABL1 and ABL2). Unlike ATP-competitive inhibitors that bind to the kinase domain's active site, allosteric inhibitors like the GNF compounds bind to the myristoyl-binding pocket of the ABL kinase.[1][2][3] This binding event induces a conformational change that locks the kinase in an inactive state, thereby inhibiting its downstream signaling pathways involved in cell proliferation and survival.
Q2: Why might this compound be inactive in my cell line?
Several factors can contribute to the lack of this compound activity in a specific cell line. These can be broadly categorized as:
-
Target-related issues: The target protein, ABL kinase, may not be expressed, may be expressed at very low levels, or may harbor mutations that prevent this compound binding.
-
Cellular context: The cell line may not be dependent on ABL kinase signaling for survival and proliferation.
-
Drug resistance mechanisms: The cells may have intrinsic or acquired resistance mechanisms, such as overexpression of drug efflux pumps.
-
Experimental conditions: The concentration of this compound used, the duration of treatment, or the assay conditions may not be optimal.
Q3: Are there known resistance mutations to GNF-series compounds?
Yes, in vitro studies have identified mutations that confer resistance to GNF-2. These mutations can occur both within and outside the myristate-binding pocket of Bcr-Abl, affecting the efficacy of the drug.[3]
Troubleshooting Guide
Problem: this compound shows no effect on cell viability or proliferation.
This is a common issue that can be systematically addressed through a series of troubleshooting steps. The following guide will help you diagnose the potential cause of this compound inactivity in your experiments.
Step 1: Verify Target Expression and Activity
The first step is to confirm that the target of this compound, ABL kinase, is present and active in your cell line of interest.
-
Hypothesis: The cell line does not express ABL1 or ABL2, or the kinase is not active.
-
Recommendation: Perform a Western blot to assess the expression levels of total ABL1 and ABL2, as well as their phosphorylated (active) forms.
Experimental Protocol: Western Blot for ABL Kinase
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total ABL1, total ABL2, phospho-ABL1 (pY245), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Interpretation of Results:
| Western Blot Result | Possible Interpretation | Next Steps |
| No ABL1/ABL2 expression | The cell line is not a suitable model for studying this compound. | Select a cell line known to express ABL kinase. |
| ABL1/ABL2 expressed, but no phosphorylation | The ABL kinase is not constitutively active. | Consider stimulating the pathway if a known activator exists, or choose a different cell line. |
| ABL1/ABL2 expressed and phosphorylated | The target is present and active. Proceed to the next troubleshooting step. | Step 2: Assess Target Engagement. |
Step 2: Assess Target Engagement
If the target is expressed and active, the next step is to determine if this compound is engaging with ABL kinase in the cells.
-
Hypothesis: this compound is not entering the cells or is being rapidly effluxed, preventing it from binding to its target.
-
Recommendation: Perform a dose-response experiment and analyze the phosphorylation status of a downstream ABL substrate, such as CrkL.
Experimental Protocol: Dose-Response and Phospho-CrkL Western Blot
-
Cell Treatment: Seed cells and treat with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a fixed time (e.g., 2-4 hours).
-
Western Blot: Perform a Western blot as described in Step 1, but probe for phospho-CrkL (pY207) and total CrkL.
Interpretation of Results:
| Phospho-CrkL Result | Possible Interpretation | Next Steps |
| No decrease in p-CrkL at any this compound concentration | This compound is not inhibiting ABL kinase activity. This could be due to lack of cell permeability, drug efflux, or a resistant ABL variant. | Step 3: Investigate Resistance Mechanisms. |
| Decrease in p-CrkL with increasing this compound concentration | This compound is engaging the target and inhibiting its activity. The lack of a viability effect may be due to the cell line's lack of dependence on ABL signaling. | Consider alternative assays or cell lines. |
Step 3: Investigate Potential Resistance Mechanisms
If this compound is not inhibiting ABL kinase activity despite target expression, consider the possibility of drug resistance.
-
Hypothesis 1: The cell line expresses high levels of drug efflux pumps (e.g., MDR1/P-glycoprotein).
-
Recommendation 1: Test the effect of this compound in combination with a known efflux pump inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A.
-
Hypothesis 2: The ABL kinase in your cell line contains a mutation that confers resistance to this compound.
-
Recommendation 2: Sequence the ABL kinase domain and myristoyl-binding pocket of the ABL gene in your cell line to check for known resistance mutations.
Data Presentation: IC50 Values of GNF-5 in Different Cell Lines
| Cell Line | ABL Status | GNF-5 IC50 (µM) | Reference |
| Ba/F3 BCR-ABL | Wild-Type | 0.24 | [1] |
| Ba/F3 BCR-ABL T315I | ATP-site mutation | >10 (synergy with nilotinib) | [3][4] |
Visualizations
References
- 1. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GNF 5 | Abl Kinase | Tocris Bioscience [tocris.com]
GNF-6 Technical Support Center
Disclaimer: The compound "GNF-6" is not readily identifiable in the public domain. This technical support guide has been developed using GNF-5837 , a potent and selective pan-Trk inhibitor, as a representative example. The troubleshooting advice and protocols provided are based on the known characteristics of GNF-5837 and may be applicable to other small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is GNF-5837 and what is its mechanism of action?
GNF-5837 is an orally bioavailable small molecule that acts as a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1][2] It functions by binding to the ATP-binding cleft and an adjacent hydrophobic pocket of the Trk kinases, thereby preventing their activation and downstream signaling.[2] This inhibition can lead to antiproliferative effects in cells that rely on Trk signaling for growth and survival.[1][2]
Q2: How should I store and handle GNF-5837?
For long-term storage, GNF-5837 powder should be kept at 2-8°C.[1][3] For experimental use, it is typically dissolved in a solvent like DMSO to create a stock solution.[1][3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What is lot-to-lot variability and why is it a concern for compounds like GNF-5837?
Lot-to-lot variability refers to the potential for differences in the purity, concentration, or activity of a chemical compound between different manufacturing batches.[4] For a potent inhibitor like GNF-5837, even minor variations could lead to significant differences in experimental outcomes, such as shifts in IC50 values or altered off-target effects. This can impact the reproducibility and reliability of research findings.
Troubleshooting Guide
Q1: I am observing inconsistent IC50 values for GNF-5837 between experiments. What could be the cause?
Inconsistent IC50 values are a common issue that can arise from several factors:
-
Lot-to-Lot Variability: The most direct cause could be variability between different batches of GNF-5837. It is crucial to record the lot number for each experiment. If you suspect this is the issue, it is advisable to test the new lot in parallel with the old lot on the same cell line and under the same conditions.
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and media composition can all influence a cell's sensitivity to a drug.
-
Assay Protocol: Ensure that the incubation time, reagent concentrations, and detection methods are consistent across all experiments. The timing of the viability assessment (e.g., 24, 48, or 72 hours) can significantly affect the calculated IC50.[5]
-
Compound Stability: Improper storage or handling of GNF-5837 stock solutions can lead to degradation of the compound.
Q2: My cells are showing unexpected toxicity or off-target effects. How can I troubleshoot this?
Unexpected effects can be due to:
-
Off-Target Activity: While GNF-5837 is a selective Trk inhibitor, like most kinase inhibitors, it may have off-target effects, especially at higher concentrations. It is important to use the lowest effective concentration possible.
-
Purity of the Compound: Lot-to-lot variations in purity could mean the presence of impurities with their own biological activities.
-
Solvent Effects: The vehicle used to dissolve GNF-5837 (commonly DMSO) can have its own effects on cells. Always include a vehicle-only control in your experiments to account for this.
Quantitative Data
Table 1: In Vitro IC50 Values for GNF-5837
| Target | Cell Line | IC50 (nM) | Reference |
| Tel-TrkA fusion | Ba/F3 | 11 | [1][2] |
| Tel-TrkB fusion | Ba/F3 | 9 | [1][2] |
| Tel-TrkC fusion | Ba/F3 | 7 | [1][2] |
| TrkA (biochemical assay) | - | 8 | [1] |
| TrkB (biochemical assay) | - | 12 | [1] |
Experimental Protocols
Protocol: Determining the IC50 of GNF-5837 using a Cell Viability Assay (MTT Assay)
This protocol is adapted from methods described for similar kinase inhibitors.[6]
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and resume logarithmic growth overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of GNF-5837 in culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform several dilutions.
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest GNF-5837 concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of GNF-5837.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-only control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the GNF-5837 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Caption: Trk signaling pathway and the inhibitory action of GNF-5837.
Caption: Troubleshooting workflow for GNF lot-to-lot variability.
References
Validation & Comparative
GNF-6 Versus a New Generation of Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor development is one of constant evolution, driven by the dual needs for increased potency and the ability to overcome resistance mechanisms. This guide provides an objective comparison of GNF-6, an ATP-competitive inhibitor, with other notable kinase inhibitors targeting the Bcr-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML). We will delve into a direct comparison with both established ATP-competitive inhibitors and a class of allosteric inhibitors, supported by experimental data and detailed methodologies.
Introduction to Bcr-Abl Inhibition Strategies
The Bcr-Abl tyrosine kinase is a constitutively active enzyme resulting from the Philadelphia chromosome translocation. Its dysregulated activity drives the uncontrolled proliferation of hematopoietic cells. Kinase inhibitors targeting Bcr-Abl have revolutionized the treatment of CML. These inhibitors primarily fall into two categories based on their mechanism of action:
-
ATP-Competitive Inhibitors: These molecules, such as Imatinib, Nilotinib, and this compound, bind to the ATP-binding site of the kinase domain, directly competing with the endogenous ATP substrate. This prevents the phosphorylation of downstream substrates and blocks the signaling cascade that leads to cell proliferation and survival.
-
Allosteric Inhibitors: A newer class of inhibitors, including GNF-2 and GNF-5, bind to a site distinct from the ATP-binding pocket, known as the myristoyl pocket.[1][2] This binding induces a conformational change in the kinase domain that ultimately inactivates the enzyme. This different binding site makes them potentially effective against mutations that confer resistance to ATP-competitive inhibitors.
Comparative Performance of Bcr-Abl Kinase Inhibitors
The efficacy of kinase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower IC50 values indicate greater potency.
The following tables summarize the reported IC50 values for this compound and other selected Bcr-Abl inhibitors against both the wild-type (WT) Bcr-Abl kinase and the clinically significant T315I mutant, which is notoriously resistant to many first and second-generation ATP-competitive inhibitors.
Table 1: In Vitro Kinase Inhibition (IC50)
| Inhibitor | Target | IC50 (µM) | Mechanism of Action |
| This compound | c-Abl-T334I | 0.25 [3] | ATP-Competitive |
| Bcr-Abl | 0.09 [3] | ||
| Bcr-Abl-T315I | 0.59 [3] | ||
| GNF-2 | Bcr-Abl | 0.14 [1] | Allosteric |
| GNF-5 | Bcr-Abl | 0.22 [4] | Allosteric |
| Imatinib | Bcr-Abl | Varies (typically low nM for WT) | ATP-Competitive |
| Nilotinib | Bcr-Abl | Varies (typically low nM for WT) | ATP-Competitive |
Note: IC50 values for Imatinib and Nilotinib against wild-type Bcr-Abl are generally in the low nanomolar range and can vary based on specific assay conditions. The key takeaway is their significantly reduced efficacy against the T315I mutation, a challenge that this compound aims to address.
Table 2: Cellular Proliferation Inhibition (IC50)
| Inhibitor | Cell Line | IC50 (nM) | Target Expressed |
| GNF-2 | K562 | 273[5] | Bcr-Abl (WT) |
| SUP-B15 | 268[5] | Bcr-Abl (WT) | |
| Ba/F3.p210E255V | 268[5] | Bcr-Abl (E255V mutant) | |
| Ba/F3.p185Y253H | 194[5] | Bcr-Abl (Y253H mutant) |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the distinct mechanisms of action of ATP-competitive and allosteric Bcr-Abl inhibitors.
Caption: Mechanisms of Bcr-Abl kinase inhibition.
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Bcr-Abl kinase.
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a synthetic peptide substrate by the Bcr-Abl kinase. The amount of phosphorylated substrate is then quantified, typically using a phosphorylation-specific antibody in an ELISA format or by detecting the amount of ADP produced.
Materials:
-
Recombinant Bcr-Abl kinase (wild-type and/or mutant)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1% CHAPS)
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue recognized by Abl kinase)
-
ATP
-
Test compounds (this compound and others) dissolved in DMSO
-
96-well or 384-well assay plates
-
Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter enzyme, or an ADP detection kit)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. A typical starting concentration range is 10 µM to 0.1 nM.
-
Kinase Reaction Setup: To each well of the assay plate, add the recombinant Bcr-Abl kinase and the peptide substrate.
-
Inhibitor Incubation: Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase). Incubate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Initiate the phosphorylation reaction by adding a solution of ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced according to the manufacturer's instructions for the chosen detection method. For an ELISA-based detection, this would involve washing the plate, adding the detection antibody, and then a substrate for the reporter enzyme.
-
Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the positive and negative controls. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation (MTT) Assay
This assay assesses the effect of the kinase inhibitors on the viability and proliferation of Bcr-Abl-dependent cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Bcr-Abl expressing cell line (e.g., K562, Ba/F3 p210)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound and others) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow the cells to attach and resume growth overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the compounds).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a potent ATP-competitive inhibitor of Bcr-Abl, demonstrating notable activity against the challenging T315I mutant. Its mechanism of action is distinct from allosteric inhibitors like GNF-2 and GNF-5, which target the myristoyl pocket. The comparative data presented here, along with the detailed experimental protocols, provide a foundation for researchers to evaluate the potential of these different inhibitory strategies. The choice of an optimal kinase inhibitor will depend on the specific research or therapeutic context, including the presence of resistance mutations and the desired selectivity profile. Further studies are warranted to fully elucidate the clinical potential of this compound and to explore the synergistic effects of combining ATP-competitive and allosteric inhibitors to combat drug resistance in CML and other kinase-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. aacrjournals.org [aacrjournals.org]
GNF-6 vs. GNF-7: A Comparative Guide to Kinase Selectivity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of GNF-6 and GNF-7, two related small molecule inhibitors. While both compounds have been investigated for their therapeutic potential, GNF-7 has been more extensively characterized, revealing a multi-targeted profile against several key kinases implicated in cancer. This document aims to present the available experimental data to inform research and development decisions.
Summary of Quantitative Selectivity Data
The following tables summarize the known inhibitory activities of this compound and GNF-7. It is important to note that the available data for this compound is significantly more limited than for GNF-7, precluding a direct, comprehensive comparison across a broad kinase panel.
Table 1: this compound Inhibitory Activity
| Target | IC50 (µM) | Assay Type | Reference |
| c-ABL-T334I | 0.25 | Biochemical | [1] |
| BCR-ABL | 0.09 | Biochemical | [1] |
| BCR-ABL-T315I | 0.590 | Biochemical | [1] |
| Ba/F3-NRAS-G12D (with IL-3) | >10 | Cellular | |
| Ba/F3-NRAS-G12D (no IL-3) | ~1 | Cellular |
Table 2: GNF-7 Kinase Selectivity Profile
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Primary Targets | |||
| Bcr-Abl (Wild-type) | 133 | Biochemical | [2][3] |
| Bcr-Abl (T315I) | 61 | Biochemical | [2][3] |
| ACK1 (TNK2) | 25 | Biochemical | [2] |
| GCK (MAP4K2) | 8 | Biochemical | [2] |
| FLT3 | Potent Inhibition | Cellular | [4] |
| Additional Inhibited Kinases (>50% inhibition at 1 µM) | |||
| LYN | Evident Inhibition | Kinase Profiling | [5] |
| FYN | Evident Inhibition | Kinase Profiling | [5] |
| SRC | Evident Inhibition | Kinase Profiling | [5] |
| YES | Evident Inhibition | Kinase Profiling | [5] |
| BTK | Evident Inhibition | Kinase Profiling | [5] |
| CSK | Potent Inhibition | Kinase Profiling | [5][6] |
| p38α (MAPK14) | Highly Active | Kinase Profiling | [6] |
| EphA2 | Highly Active | Kinase Profiling | [6] |
| ZAK (MAP3K20) | Highly Active | Kinase Profiling | [6] |
| RIPK1 | Potent Inhibition | Biochemical | [7] |
| RIPK3 | Potent Inhibition | Biochemical | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and experimental procedures relevant to the characterization of this compound and GNF-7.
Experimental Protocols
In Situ Kinase Selectivity Profiling (KiNativ™)
This method was used to determine the kinase selectivity profile of GNF-7 in a cellular context.
1. Cell Culture and Treatment:
-
Human cancer cell lines (e.g., OCI-AML3, EW8) are cultured under standard conditions.
-
Cells are treated with either DMSO (vehicle control) or a specified concentration of GNF-7 (e.g., 0.3 µM or 1 µM) for a designated time (e.g., 2 hours).
2. Cell Lysis and Probe Labeling:
-
After treatment, cells are harvested and lysed to release the native proteins, including kinases.
-
A biotinylated acyl phosphate (B84403) probe of adenosine (B11128) triphosphate (ATP) or adenosine 5'-diphosphate (ADP) is added to the cell lysate. This probe covalently binds to the conserved lysine (B10760008) residue in the ATP-binding pocket of active kinases.
3. Sample Preparation for Mass Spectrometry:
-
The probe-labeled proteins in the lysate are subjected to tryptic digestion to generate peptides.
-
Biotinylated peptides (from the probe-labeled kinases) are enriched from the complex peptide mixture using avidin affinity chromatography.
4. LC-MS/MS Analysis:
-
The enriched, probe-labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer identifies and quantifies the abundance of each probe-labeled kinase peptide.
5. Data Analysis:
-
The amount of each probe-labeled peptide in the GNF-7-treated sample is compared to the amount in the DMSO-treated control sample.
-
A reduction in the amount of a probe-labeled peptide in the GNF-7-treated sample indicates that GNF-7 is binding to the active site of that kinase and preventing the probe from binding.
-
The percentage of inhibition for each kinase is calculated based on this comparison, providing a quantitative selectivity profile.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 values of compounds against purified kinases.
1. Reagents and Materials:
-
Purified recombinant kinase.
-
Specific peptide substrate for the kinase.
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric assays).
-
Kinase reaction buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT).
-
Test compounds (this compound or GNF-7) serially diluted in DMSO.
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays; specific antibodies and detection reagents for ELISA or fluorescence-based assays).
2. Assay Procedure:
-
The purified kinase is pre-incubated with varying concentrations of the test compound (or DMSO as a control) in the kinase reaction buffer in a microplate well.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA or acid).
3. Detection of Kinase Activity:
-
Radiometric Assay: The reaction mixture is spotted onto phosphocellulose paper, which captures the phosphorylated substrate. Unreacted [γ-³²P]ATP is washed away, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Non-Radiometric Assays (e.g., ELISA, TR-FRET): The amount of phosphorylated substrate is quantified using a specific antibody that recognizes the phosphorylated form of the substrate. This is typically detected using a secondary antibody conjugated to an enzyme (for colorimetric or chemiluminescent readout) or a fluorophore.
4. Data Analysis:
-
The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the DMSO control.
-
The IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Conclusion
The available data clearly indicates that GNF-7 is a multi-targeted kinase inhibitor with potent activity against Bcr-Abl (including the T315I mutant), FLT3, and several other kinases involved in cancer cell signaling. Its selectivity profile has been extensively characterized using advanced proteomic techniques. In contrast, this compound, an earlier analog, has a much less defined kinase selectivity profile in the public domain. While it shows activity against Bcr-Abl, the lack of comprehensive screening data makes a direct and thorough comparison with GNF-7 challenging. For researchers interested in a well-characterized, multi-kinase inhibitor targeting the pathways outlined above, GNF-7 represents a more suitable tool compound. Further investigation into the kinome-wide selectivity of this compound would be necessary to fully understand its potential and off-target effects.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. Subcellular partitioning of protein kinase activity revealed by functional kinome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma | MDPI [mdpi.com]
- 7. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating GNF-6 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of GNF-6, a modulator of the inositol-requiring enzyme 1α (IRE1α). We will explore established experimental approaches, compare this compound to alternative IRE1α modulators where data is available, and provide detailed protocols to empower researchers in their drug discovery and development efforts.
The IRE1α Signaling Pathway: A Key Regulator of the Unfolded Protein Response
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. When the ER's folding capacity is overwhelmed, a state known as ER stress, the unfolded protein response (UPR) is activated to restore homeostasis. IRE1α is a primary sensor and effector of the UPR. Upon activation by ER stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This RNase activity initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s. XBP1s then upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate ER stress.
Caption: The IRE1α signaling pathway under ER stress.
Comparison of IRE1α Modulators
| Compound | Target | Mechanism of Action | IC50 (IRE1α Kinase) | Reference |
| This compound | IRE1α | Allosteric modulator | Not Reported | - |
| KIRA6 | IRE1α | ATP-competitive kinase inhibitor that allosterically inhibits RNase activity | 0.6 µM | [1] |
| APY29 | IRE1α | ATP-competitive kinase inhibitor that allosterically activates RNase activity | 280 nM | [2] |
Experimental Protocols for Target Engagement Validation
Several robust methods can be employed to validate the cellular target engagement of this compound. These assays provide quantitative data on the direct interaction of the compound with IRE1α or its downstream functional consequences.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[3]
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
After treatment, wash the cells with PBS.
-
Resuspend the cells in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA).
-
Normalize the protein concentrations for all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for IRE1α.
-
-
Data Analysis:
-
Quantify the band intensities for IRE1α at each temperature point.
-
Normalize the band intensities to the intensity at the lowest temperature.
-
Plot the percentage of soluble IRE1α against the temperature to generate a melting curve.
-
A shift in the melting temperature (Tm) between the this compound-treated and vehicle-treated samples indicates target engagement.
-
XBP1 Splicing Assay (qRT-PCR)
This assay directly measures the functional consequence of IRE1α RNase activity inhibition. A reduction in XBP1 mRNA splicing in the presence of an inhibitor confirms target engagement and functional modulation.
Caption: Workflow for the XBP1 splicing assay using qRT-PCR.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Induce ER stress by treating cells with an agent like tunicamycin (B1663573) (e.g., 1-5 µg/mL) or thapsigargin (B1683126) (e.g., 100-300 nM) for a specified time (e.g., 4-6 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers that can distinguish between the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA.
-
Forward Primer (common): 5'-AAACAGAGTAGCAGCTCAGACTGC-3'
-
Reverse Primer (for XBP1u): 5'-TCCTTCTGGGTAGACCTCTGGGAG-3'
-
Reverse Primer (for XBP1s): 5'-GGGGCTTGGTATATATGTGG-3'
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression levels of XBP1s and XBP1u using the ΔΔCt method.
-
A decrease in the ratio of XBP1s to XBP1u in this compound-treated cells compared to the ER stress-induced control indicates inhibition of IRE1α RNase activity.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.
Principle:
-
Constructs: Cells are engineered to express IRE1α fused to NanoLuc® luciferase (the BRET donor).
-
Tracer: A cell-permeable fluorescent tracer that binds to IRE1α is added (the BRET acceptor).
-
BRET Signal: When the tracer binds to the NanoLuc®-IRE1α fusion protein, the close proximity allows for energy transfer from the luciferase to the fluorophore, generating a BRET signal.
-
Competition: A test compound (like this compound) that binds to IRE1α will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Detailed Protocol (General Overview):
-
Cell Preparation:
-
Plate cells engineered to express the NanoLuc®-IRE1α fusion protein in a white, opaque 96- or 384-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the fluorescent tracer and the this compound dilutions to the cells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C for a period sufficient to allow for compound entry and binding equilibrium (e.g., 2 hours).
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to the wells.
-
Measure the donor emission (at ~450 nm) and acceptor emission (at ~610 nm) using a luminometer capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value for target engagement.
-
Conclusion
Validating the cellular target engagement of this compound is essential for its development as a therapeutic agent. The assays described in this guide—CETSA, XBP1 splicing qRT-PCR, and NanoBRET™—provide robust and quantitative methods to confirm the direct interaction of this compound with IRE1α and its functional modulation within a physiologically relevant cellular environment. While direct comparative data for this compound against other IRE1α modulators is currently limited, the provided protocols offer a clear path for researchers to generate this critical data and advance our understanding of this important therapeutic target.
References
- 1. protocols.io [protocols.io]
- 2. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
GNF-6 Efficacy in Xenograft Models: A Comparative Analysis of Bcr-Abl Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of GNF-6 and related Bcr-Abl inhibitors, with a focus on their efficacy in preclinical xenograft models. While in vivo data for this compound is not publicly available, this document summarizes its in vitro activity and presents a detailed comparison with the structurally related and more extensively studied compounds, GNF-5 and GNF-7, for which xenograft efficacy data have been published.
This compound: In Vitro Activity
This compound has been identified as an ATP-competitive inhibitor of the Bcr-Abl kinase, including the gatekeeper T315I mutant, which is notoriously resistant to many first and second-generation tyrosine kinase inhibitors (TKIs). In vitro studies have demonstrated its potency against various forms of the Abl kinase.
| Compound | Target | IC50 (µM) |
| This compound | c-Abl-T334I | 0.25 |
| Bcr-Abl | 0.09 | |
| Bcr-Abl-T315I | 0.590 |
Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against different Abl kinase variants.[1]
Comparative Efficacy of GNF-5 and GNF-7 in Xenograft Models
Due to the absence of published in vivo data for this compound, this guide focuses on the efficacy of two closely related allosteric Bcr-Abl inhibitors, GNF-5 and GNF-7, in xenograft models. These compounds serve as relevant benchmarks for preclinical anti-leukemia studies.
GNF-5
GNF-5, an analog of GNF-2, was developed to have more favorable pharmacokinetic properties for in vivo studies. It has demonstrated efficacy in both wild-type and T315I Bcr-Abl xenograft models.
| Xenograft Model | Treatment | Dosage | Key Findings |
| Murine xenograft with p210 Bcr-Abl Ba/F3 cells | GNF-5 | 50 mg/kg or 100 mg/kg, twice daily (p.o.) | Efficacious in inhibiting leukemia progression, although relapses were observed.[2] |
| Murine bone-marrow transplantation model with T315I Bcr-Abl | GNF-5 in combination with Nilotinib | GNF-5: 75 mg/kg, twice daily (p.o.) | The combination led to complete disease remission, demonstrating synergy against the recalcitrant T315I mutant.[2] |
Table 2: In Vivo Efficacy of GNF-5 in Xenograft Models. This table outlines the experimental details and key outcomes of GNF-5 treatment in different preclinical models of Chronic Myeloid Leukemia (CML).
GNF-7
GNF-7 is another potent Bcr-Abl inhibitor that has shown significant anti-tumor activity in a xenograft model of T315I Bcr-Abl positive leukemia.
| Xenograft Model | Treatment | Dosage | Key Findings |
| Bioluminescent xenograft mouse model with T315I-Bcr-Abl-Ba/F3 cells | GNF-7 | 10 mg/kg, once daily (p.o.) | Effectively inhibited tumor growth.[3] |
| NSG mice with human mutant NRAS-expressing MOLT-3-luc+ tumors | GNF-7 | 15 mg/kg, once daily (p.o.) | Significantly decreased disease burden and prolonged overall survival.[3] |
Table 3: In Vivo Efficacy of GNF-7 in Xenograft Models. This table details the in vivo efficacy of GNF-7 in a preclinical model of TKI-resistant leukemia.
Experimental Protocols
General Xenograft Model Protocol (Based on available data and common practices)
-
Cell Culture: Murine Ba/F3 cells are retrovirally transduced to express the human Bcr-Abl fusion protein (wild-type or T315I mutant) and a luciferase reporter gene for in vivo imaging. Cells are cultured in appropriate media supplemented with growth factors.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or SCID beige) are used to prevent rejection of the human-derived cells.
-
Tumor Implantation: A specific number of cells (e.g., 1 x 10^6) are injected intravenously or subcutaneously into the mice.
-
Monitoring Tumor Growth: Tumor burden is monitored regularly using bioluminescent imaging (for luciferase-expressing cells) or by measuring tumor volume with calipers (for subcutaneous models).
-
Drug Administration: Once tumors are established (e.g., detectable bioluminescent signal or palpable tumor), mice are randomized into treatment and control groups. The compounds (GNF-5, GNF-7, or vehicle control) are administered orally at the specified doses and schedules.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition or overall survival. Tumor volumes and bioluminescence are measured throughout the study. At the end of the study, tumors and relevant organs may be harvested for further analysis (e.g., histology, Western blot).
Bcr-Abl Signaling Pathway and Inhibitor Mechanism
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of leukemia cells through the activation of multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.
Bcr-Abl Signaling Pathway. This diagram illustrates the key downstream pathways activated by the Bcr-Abl oncoprotein and the mechanisms of action of GNF inhibitors.
Experimental Workflow for Xenograft Studies
The following diagram outlines a typical workflow for evaluating the efficacy of a compound in a xenograft model.
Xenograft Efficacy Study Workflow. This diagram shows the typical steps involved in a preclinical xenograft study to assess the anti-tumor efficacy of a therapeutic agent.
References
A Comparative Analysis of GNF-6 and Imatinib: Allosteric versus ATP-Competitive Inhibition of Bcr-Abl
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNF-6 and imatinib (B729), two inhibitors of the Bcr-Abl kinase, a key driver in chronic myeloid leukemia (CML). This analysis is supported by experimental data on their mechanisms of action, inhibitory activities, and resistance profiles.
Imatinib, a first-generation tyrosine kinase inhibitor (TKI), revolutionized the treatment of CML by targeting the ATP-binding site of the Bcr-Abl kinase.[1][2] However, the emergence of resistance, often through mutations in the kinase domain, has necessitated the development of new therapeutic strategies. This compound represents a distinct class of Bcr-Abl inhibitors that employ an allosteric mechanism, offering a potential avenue to overcome imatinib resistance.[3][4]
Mechanism of Action: A Tale of Two Binding Sites
Imatinib is an ATP-competitive inhibitor that binds to the kinase domain of Bcr-Abl, stabilizing an inactive "DFG-out" conformation.[5] This direct competition with ATP prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways driven by the constitutively active Bcr-Abl oncoprotein.[6]
In contrast, this compound and its analogs, GNF-2 and GNF-5, are allosteric inhibitors that bind to the myristoyl pocket on the C-lobe of the Abl kinase domain.[3][4] This binding event induces a conformational change that mimics the natural autoinhibitory regulation of the c-Abl kinase, effectively locking the kinase in an inactive state.[3] Because this compound does not compete with ATP, it offers a mechanism to inhibit Bcr-Abl that is distinct from that of imatinib and other ATP-competitive inhibitors.
dot
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of GNF-5837, a potent pan-Trk inhibitor, with other relevant kinase inhibitors. Due to the limited publicly available comprehensive kinome scan data for GNF-5837, this guide will leverage data from the well-characterized multi-kinase inhibitor entrectinib (B1684687) to illustrate a comparative cross-reactivity analysis. This approach provides a framework for understanding the selectivity of pan-Trk inhibitors and the methodologies used to assess it.
The Tropomyosin Receptor Kinase (Trk) family, which includes TrkA, TrkB, and TrkC, are receptor tyrosine kinases critical for neuronal development and function.[1] Chromosomal rearrangements involving the NTRK genes can lead to the formation of constitutively active Trk fusion proteins that are oncogenic drivers in a variety of tumors.[1] Small molecule inhibitors targeting the ATP-binding site of the Trk kinase domain are a key therapeutic strategy for these cancers.[1]
GNF-5837 is a potent, selective, and orally bioavailable pan-Trk inhibitor.[2][3] It has demonstrated significant anti-proliferative effects in preclinical models of cancer.[2][3] Understanding the cross-reactivity of such inhibitors is crucial for predicting potential off-target effects and ensuring a favorable therapeutic window.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity (IC50) of GNF-5837 against its primary Trk targets and known off-targets. For a broader comparative context, the selectivity profile of entrectinib, a clinically approved inhibitor of Trk, ROS1, and ALK, is also presented against a wider panel of kinases.[1][4]
| Kinase Target | GNF-5837 IC50 (nM) | Entrectinib IC50 (nM) | Kinase Family |
| TrkA | 11[5] | 1.7[6] | Receptor Tyrosine Kinase |
| TrkB | 9[5] | 0.2[6] | Receptor Tyrosine Kinase |
| TrkC | 7[5] | 0.2[6] | Receptor Tyrosine Kinase |
| PDGFRβ | >1000 | - | Receptor Tyrosine Kinase |
| c-Kit | >1000 | - | Receptor Tyrosine Kinase |
| FMS | - | - | Receptor Tyrosine Kinase |
| KDR (VEGFR2) | - | - | Receptor Tyrosine Kinase |
| ROS1 | - | 0.2[6] | Receptor Tyrosine Kinase |
| ALK | - | 7-8x more potent than crizotinib[6] | Receptor Tyrosine Kinase |
| JAK2 | - | >1000 | Tyrosine Kinase |
| FLT3 | - | 13 | Receptor Tyrosine Kinase |
| FAK | - | 36 | Tyrosine Kinase |
| ACK1 | - | 40 | Tyrosine Kinase |
Note: A comprehensive kinase panel screening for GNF-5837 is not publicly available. The data for entrectinib is provided to illustrate a typical kinase selectivity profile.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is achieved through various experimental methodologies. Below are detailed protocols for two common assays: the radiometric kinase assay and the chemoproteomics-based KiNativ™ assay.
1. Radiometric Kinase Assay ([32P]ATP)
This assay is considered a gold standard for its direct measurement of kinase activity and high sensitivity.[7] It quantifies the transfer of a radiolabeled gamma-phosphate from [γ-32P]ATP to a specific substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor (e.g., GNF-5837) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates (e.g., P81)
-
Scintillation counter
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup: In a microplate, add the kinase reaction buffer.
-
Add Kinase: Add the appropriate amount of a specific purified kinase to each well.
-
Add Inhibitor: Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells.
-
Pre-incubation: Incubate the plate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-32P]ATP. The final ATP concentration should be close to the Km for each kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture Substrate: Terminate the reaction by adding the stop solution. Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the paper, while the unreacted [γ-32P]ATP will not.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [γ-32P]ATP.
-
Quantification: After drying the plate, measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
2. KiNativ™ Kinase Profiling (Chemoproteomics)
This method assesses the binding of an inhibitor to a large number of native kinases within a cellular lysate, providing a more physiologically relevant selectivity profile.
Materials:
-
Cell lines of interest
-
Cell lysis buffer
-
Test inhibitor (e.g., GNF-5837)
-
Biotinylated acyl-phosphate ATP/ADP probe (e.g., desthiobiotin-ATP)
-
Streptavidin-coated beads
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Cell Lysate Preparation: Harvest and lyse cells to prepare a native protein lysate containing the kinome.
-
Inhibitor Treatment: Treat aliquots of the cell lysate with different concentrations of the test inhibitor or DMSO as a control.
-
Probe Labeling: Add the biotinylated ATP/ADP probe to the treated lysates. The probe will covalently bind to the active site of kinases that are not occupied by the inhibitor.
-
Protein Digestion: Digest the proteins in the lysate into peptides using trypsin.
-
Enrichment of Labeled Peptides: Use streptavidin-coated beads to enrich for the biotin-labeled peptides, which correspond to the active sites of the kinases.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides from each kinase.
-
Data Analysis: The amount of labeled peptide for each kinase is inversely proportional to the binding of the inhibitor. By comparing the peptide abundance in the inhibitor-treated samples to the control, the potency (IC50) of the inhibitor for each kinase can be determined.
Mandatory Visualizations
Caption: Trk signaling pathway and inhibitor action.
Caption: Workflow for kinase cross-reactivity profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF-5 and GNF-2: A Comparative Guide to Synergistic Potential in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies to enhance efficacy and overcome resistance. This guide provides a comparative analysis of the synergistic potential of GNF-2 and its analog, GNF-5, two allosteric inhibitors of the Bcr-Abl kinase. While direct evidence of synergy with traditional chemotherapy agents is limited, this document summarizes the existing preclinical data for their combination with other targeted therapies, offering insights into their broader potential in combinatorial regimens.
Executive Summary
GNF-2 and GNF-5 are allosteric inhibitors that bind to the myristate-binding pocket of the Abl kinase domain of the Bcr-Abl fusion protein. This mechanism is distinct from ATP-competitive inhibitors like imatinib (B729) and nilotinib (B1678881). The primary focus of published research has been on the synergistic effects of combining GNF-2 or GNF-5 with these ATP-competitive inhibitors to combat resistance in Chronic Myeloid Leukemia (CML).
A notable study has demonstrated the potential of GNF-5 to sensitize lung adenocarcinoma cells to statins, suggesting a broader applicability of this allosteric inhibitor in combination therapies beyond CML and with agents other than traditional chemotherapy. Direct studies combining GNF-2 or GNF-5 with classical chemotherapy agents such as doxorubicin, cisplatin, or paclitaxel (B517696) are not extensively available in the current body of scientific literature.
Synergy with Non-Chemotherapy Agents: Key Preclinical Findings
GNF-5 Synergy with Statins in Lung Adenocarcinoma
A significant study by Luttman et al. (2021) revealed a synergistic interaction between GNF-5 and statins in metastatic lung cancer cells. This combination was shown to enhance apoptosis (programmed cell death) in these cancer cells.[1][2][3]
Key Findings:
-
Mechanism: GNF-5 was found to impair mitochondrial integrity and decrease oxidative phosphorylation in lung cancer cells.[1][2][3]
-
Synergy: A CRISPR/Cas9 screen identified that inhibiting HMG-CoA reductase (the target of statins) sensitizes cells to ABL inhibition.[1][2][3] The combination of GNF-5 and statins resulted in synergistic decreases in the survival of metastatic lung cancer cells in vitro.[1][3]
-
In Vivo Efficacy: In mouse models of lung cancer brain metastasis and therapy resistance, the combination therapy impaired metastatic colonization and increased animal survival.[1]
Synergy with ATP-Competitive Bcr-Abl Inhibitors in CML
The most well-documented synergistic interactions for GNF-2 and GNF-5 are with ATP-competitive inhibitors of Bcr-Abl. This combination is particularly effective in overcoming the T315I mutation, which confers resistance to many first- and second-generation Bcr-Abl inhibitors.
Quantitative Data Summary
| Combination | Cell Line | Mutant Bcr-Abl | Key Finding | Reference |
| GNF-2 + Imatinib (suboptimal conc.) | Ba/F3 p185 | T315I | GNF-2 in combination with imatinib showed enhanced inhibition of proliferation in cells expressing the T315I mutant. | [4] |
| GNF-2 + Dasatinib (B193332) | Ba/F3 p185 | T315I | A synergistic combination was observed, with an IC50 of 100 nM for GNF-2 in the presence of 2 nM dasatinib. | [4] |
| GNF-5 + Nilotinib | Ba/F3 p185 | T315I | Demonstrated a synergistic effect, with an IC50 of 30 nM for GNF-5 in the presence of 1 µM nilotinib. | [4] |
| GNF-5 + Nilotinib (in vivo) | Murine BMT model | T315I | The combination of GNF-5 and nilotinib showed in vivo efficacy against the T315I mutant. | |
| GNF-5 + Dasatinib | Ba/F3 p210 | T315I | Compounds tested showed varying abilities to synergize with dasatinib to inhibit T315I Bcr-Abl proliferation. |
Experimental Protocols
In Vitro Synergy Assessment of GNF-2/5 with ATP-Competitive Inhibitors
1. Cell Culture:
-
Ba/F3 cells, a murine pro-B cell line, are transfected to express either wild-type or mutant (e.g., T315I) p185 or p210 Bcr-Abl.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For parental Ba/F3 cells, IL-3 is added to the medium to support growth.
2. Cell Viability Assay:
-
Cells are seeded in 96-well plates.
-
Drugs (GNF-2/5 and an ATP-competitive inhibitor) are added simultaneously at fixed ratios or at varying concentrations.
-
After a 72-hour incubation, cell viability is determined using a luminescent cell viability assay (e.g., CellTiter-Glo).
3. Synergy Analysis:
-
The combination index (CI) is calculated using the Chou-Talalay method.
-
CI values less than 1 indicate synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
In Vivo Synergy Assessment of GNF-5 and Nilotinib
1. Murine Bone Marrow Transplant (BMT) Model:
-
Bone marrow from 5-fluorouracil-treated donor mice is transduced with a retrovirus expressing the T315I mutant of Bcr-Abl.
-
The transduced bone marrow cells are then transplanted into lethally irradiated recipient mice.
2. Drug Treatment:
-
Once leukemia is established, mice are treated with GNF-5, nilotinib, or the combination of both drugs.
-
Drug administration is typically performed via oral gavage.
3. Efficacy Evaluation:
-
Disease progression is monitored by peripheral blood counts and spleen size.
-
Survival of the treated mice is recorded and analyzed.
Signaling Pathways and Experimental Workflows
Caption: Dual inhibition of Bcr-Abl by ATP-competitive and allosteric inhibitors.
Caption: Preclinical workflow for assessing GNF-2/5 synergy.
Conclusion and Future Directions
The allosteric inhibitors GNF-2 and GNF-5 demonstrate significant synergistic potential, primarily in combination with ATP-competitive Bcr-Abl inhibitors for the treatment of CML, including resistant forms. The evidence for their synergy with traditional chemotherapy agents is currently sparse but is an area ripe for investigation. The finding that GNF-5 can sensitize lung adenocarcinoma cells to statins opens a promising new avenue for exploring the use of these allosteric inhibitors in solid tumors and in combination with a wider range of therapeutic agents.
Future preclinical studies should focus on:
-
Investigating the synergistic potential of GNF-2 and GNF-5 with various classes of chemotherapy agents (e.g., DNA damaging agents, antimetabolites) in a range of cancer types.
-
Elucidating the molecular mechanisms underlying the observed synergy between GNF-5 and statins in lung cancer.
-
Exploring the potential for tripartite combinations of GNF-2/5, ATP-competitive inhibitors, and chemotherapy agents.
Such research will be crucial in defining the broader clinical utility of GNF-2 and GNF-5 and in developing more effective combination therapies for a variety of malignancies.
References
- 1. ABL allosteric inhibitors synergize with statins to enhance apoptosis of metastatic lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABL allosteric inhibitors synergize with statins to enhance apoptosis of metastatic lung cancer cells [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of GNF Inhibitors for Bcr-Abl Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of key GNF series inhibitors targeting the Bcr-Abl kinase, a critical driver in Chronic Myeloid Leukemia (CML). We will delve into a head-to-head analysis of GNF-2, GNF-5, and GNF-7, focusing on their inhibitory potency, cellular activity, and mechanisms of action. This comparison is supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development efforts.
Introduction to GNF Inhibitors
The GNF (Genomics Institute of the Novartis Research Foundation) series of inhibitors represent significant progress in the development of allosteric inhibitors for the Bcr-Abl kinase. Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs) that bind to the active site of the kinase, allosteric inhibitors like GNF-2 and its analogs bind to the myristate binding pocket of the Abl kinase domain.[1] This unique mechanism of action induces a conformational change that locks the kinase in an inactive state, offering a promising strategy to overcome resistance to conventional TKIs, including the formidable T315I mutation.[1][2]
Quantitative Performance Data
The following tables summarize the in vitro inhibitory potency (IC50) of GNF-2, GNF-5, and GNF-7 against wild-type Bcr-Abl and clinically relevant mutants. The data has been compiled from various preclinical studies to provide a comparative overview.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Target | GNF-2 (nM) | GNF-5 (nM) | GNF-7 (nM) |
| Bcr-Abl (wild-type) | ~267 | 220 | 133[3] |
| c-Abl | - | - | 133[4] |
| Bcr-Abl (T315I) | >10,000 | >10,000 | 61[3][4] |
| Bcr-Abl (G250E) | - | - | 136[4] |
| Bcr-Abl (E255V) | 268[5] | - | 122[4] |
| Bcr-Abl (M351T) | - | - | <5[4] |
| ACK1 | - | - | 25[3] |
| GCK | - | - | 8[3] |
Table 2: Cellular Proliferation Inhibition (IC50, nM)
| Cell Line | Bcr-Abl Status | GNF-2 (nM) | GNF-5 (nM) | GNF-7 (nM) |
| Ba/F3.p210 (wild-type) | Positive | 138[5] | 145 | <11[4] |
| K562 | Positive | 273[5] | - | - |
| SUP-B15 | Positive | 268[5] | - | - |
| Ba/F3.p210 (E255V) | Positive | 268[5] | - | <11[4] |
| Ba/F3.p185 (Y253H) | Positive | 194 | - | - |
| Ba/F3.p210 (T315I) | Positive | >10,000 | >5,000 | <11[4] |
Signaling Pathways and Mechanism of Action
GNF inhibitors exert their effects by allosterically inhibiting the Bcr-Abl kinase, which in turn blocks the downstream signaling pathways crucial for the proliferation and survival of CML cells. The primary pathways affected include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways.
Caption: Bcr-Abl signaling and the point of intervention for GNF inhibitors.
Experimental Workflow
The evaluation of GNF inhibitors typically follows a standardized workflow, from initial biochemical assays to cellular and in vivo studies.
Caption: A typical experimental workflow for the evaluation of GNF inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are representative protocols for key assays used in the evaluation of GNF inhibitors.
In Vitro Bcr-Abl Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of Bcr-Abl kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Abltide substrate (or other suitable substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
GNF inhibitor compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the GNF inhibitors in kinase buffer.
-
In a multiwell plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
K562 or Ba/F3-p210 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) (for K562) or IL-3 (for parental Ba/F3)
-
GNF inhibitor compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed K562 or Ba/F3-p210 cells into a 96-well plate at a density of 5,000-10,000 cells per well.[6]
-
Incubate the cells for 24 hours to allow for attachment and recovery.
-
Treat the cells with serial dilutions of the GNF inhibitors. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[6]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Downstream Signaling
This technique is used to assess the phosphorylation status of key downstream proteins in the Bcr-Abl signaling pathway, confirming the on-target effect of the inhibitors.
Materials:
-
K562 or Ba/F3-p210 cells
-
GNF inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with various concentrations of the GNF inhibitors for a specified time (e.g., 2-4 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation of the target proteins.
Conclusion
The GNF series of allosteric inhibitors, particularly GNF-7, demonstrate significant promise in overcoming resistance to traditional ATP-competitive TKIs. GNF-7 exhibits potent activity against the T315I mutant of Bcr-Abl, a major clinical challenge. The provided data and experimental protocols offer a framework for the preclinical evaluation of these and other novel kinase inhibitors. Further investigation into the in vivo efficacy, safety, and pharmacokinetic profiles of these compounds is warranted to fully realize their therapeutic potential in the treatment of CML and other Bcr-Abl-driven malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for GNF-6: A Comprehensive Guide for Laboratory Professionals
Disclaimer: Specific disposal instructions for a compound designated "GNF-6" are not publicly available. The following guidelines are based on established best practices for the handling and disposal of solid research chemical waste. Laboratory personnel must treat this compound as a potentially hazardous chemical and consult their institution's Environmental Health and Safety (EHS) department for specific protocols.
The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides a procedural, step-by-step framework for the proper disposal of this compound, a compound for which specific public disposal information is unavailable. By adhering to these general best practices, researchers can manage this compound waste in a safe and compliant manner.
Essential Chemical and Safety Data
Before handling or disposing of any chemical, it is crucial to be familiar with its properties and associated hazards. For this compound, the following information should be ascertained from the supplier or through a formal hazard assessment.
| Property | Value | Source |
| Appearance | Solid | To be confirmed by supplier's documentation |
| Storage Temperature | -20°C | To be confirmed by supplier's documentation |
| Intended Use | For research use only | To be confirmed by supplier's documentation |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[1] | GHS Classification[1] |
Step-by-Step Disposal Protocol for this compound
This protocol is based on general guidelines for the disposal of solid laboratory chemical waste. Your institution's specific procedures should always take precedence.[2]
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste unless a formal hazard assessment by a qualified professional determines otherwise.[2]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department to prevent dangerous reactions.[2][3]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
-
3. Waste Segregation:
-
Properly segregate waste contaminated with this compound from other waste streams at the point of generation.[4]
-
Solid Waste: This includes unused or expired compounds, as well as contaminated consumables like pipette tips, tubes, gloves, and bench paper.[4]
-
Liquid Waste: This includes any stock solutions, experimental solutions, and the first rinse of any container that held the compound.[4]
4. Container Selection and Labeling:
-
Whenever possible, use the original container for disposal, ensuring the manufacturer's label is intact.[2]
-
If the original container is unavailable or compromised, use a new, clean, and compatible container. Plastic containers are often preferred for their durability.[2]
-
Affix a "Hazardous Waste" label to the container. The label must include:
5. Waste Accumulation and Storage:
-
Store the sealed this compound waste container in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.[2][4]
-
The SAA should be under the control of laboratory personnel and away from general lab traffic.[2]
-
Ensure the container is kept closed at all times, except when adding waste.[2][4]
-
Store containers in secondary containment to mitigate potential leaks or spills.[4]
6. Arranging for Disposal:
-
Contact your institution's EHS department or designated hazardous waste management office to schedule a pickup for the this compound waste.[2]
-
Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest or an online request form.[2]
-
Do not attempt to dispose of this compound in the regular trash or down the drain.[2][4]
Disposal "Do Not's"
To prevent environmental contamination and ensure the safety of all personnel, it is imperative to avoid the following disposal methods:
-
DO NOT dispose of this compound or any solutions containing it down the sink or drain.[4]
-
DO NOT discard this compound in the regular trash.[4]
-
DO NOT attempt to neutralize the chemical without specific protocols and safety measures in place.[4]
-
DO NOT dispose of the compound by evaporation in a fume hood.[4]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling Guide for GNF-5837 (GNF-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of GNF-5837, a pan-Trk inhibitor often referred to by the laboratory identifier GNF-6. Adherence to these guidelines is critical to ensure a safe laboratory environment.
GNF-5837 is a potent, selective, and orally bioavailable pan-tropomyosin receptor kinase (TRK) inhibitor.[1][2][3][4] It is supplied as a yellow to orange powder.
Hazard Identification and Personal Protective Equipment (PPE)
GNF-5837 is classified as an irritant. The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory tract irritation. To mitigate these risks, the following personal protective equipment is mandatory when handling GNF-5837.
Table 1: Personal Protective Equipment (PPE) for Handling GNF-5837
| Protection Type | Required PPE | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or goggles, and a face shield. | Must be worn at all times to protect against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Gloves should be inspected prior to use and changed immediately if contaminated. A lab coat should be worn to protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | If a fume hood is not available or if there is a risk of aerosol formation, a NIOSH-approved respirator is required. For significant exposure risk, a full-face supplied air respirator should be used. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of GNF-5837.
Experimental Workflow for Handling GNF-5837
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
